molecular formula C7H7ClIN B8745982 (2-chloro-4-iodophenyl)methanamine

(2-chloro-4-iodophenyl)methanamine

Cat. No.: B8745982
M. Wt: 267.49 g/mol
InChI Key: AOJGIFMWSGHUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloro-4-iodophenyl)methanamine is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-4-iodophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-4-iodophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

(2-chloro-4-iodophenyl)methanamine

InChI

InChI=1S/C7H7ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2

InChI Key

AOJGIFMWSGHUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)CN

Origin of Product

United States

Foundational & Exploratory

The Structural Logic and Synthetic Utility of (2-Chloro-4-iodophenyl)methanamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic selection of building blocks dictates the efficiency of downstream lead optimization. (2-Chloro-4-iodophenyl)methanamine (also known as 2-chloro-4-iodobenzylamine) has emerged as a highly versatile, trifunctional scaffold. By offering three distinct sites of orthogonal reactivity—a nucleophilic benzylic amine, a highly reactive C4-iodine, and a sterically tuning C2-chlorine—this compound allows synthetic chemists to execute divergent, multi-step syntheses without the need for complex protecting-group strategies.

This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic causality, and field-proven protocols associated with this scaffold, specifically highlighting its critical role in the synthesis of novel HPK1 inhibitors for immuno-oncology and isoxazoline-based agrochemicals.

Physicochemical Identity & Structural Logic

To effectively utilize a chemical scaffold, researchers must understand the causality behind its physicochemical properties. Table 1 summarizes the quantitative data and the structural logic that makes this compound a preferred intermediate.

Table 1: Physicochemical Profiling and Structural Causality

PropertyQuantitative Value / DataStructural Logic & Synthetic Causality
Chemical Name (2-Chloro-4-iodophenyl)methanamineThe primary benzylic amine acts as a strong, unhindered nucleophile, enabling rapid amidation or reductive amination.
CAS Number 950482-88-9 (Free Base)1803605-40-4 (HCl Salt)The hydrochloride salt is typically preferred for long-term storage to prevent amine oxidation and atmospheric CO₂ absorption.
Molecular Formula C₇H₇ClINThe halogen-rich nature provides high electron density modulation, critical for tuning the pKa of the adjacent amine.
Molecular Weight 267.49 g/mol The low molecular weight allows for extensive downstream elaboration without violating Lipinski’s Rule of 5.
SMILES NCC1=CC=C(I)C=C1ClThe C4-Iodine is primed for rapid oxidative addition; the C2-Chlorine provides ortho-steric tuning to lock bioactive conformations.

Causality in Reactivity: The Trifunctional Scaffold

The true value of (2-chloro-4-iodophenyl)methanamine lies in its orthogonal reactivity . In synthetic chemistry, orthogonality means that one functional group can be reacted selectively while the others remain inert.

  • Site 1 (Benzylic Amine): Highly nucleophilic. Reacts rapidly with acyl chlorides or aldehydes at low temperatures.

  • Site 2 (C4-Iodine): Acts as a soft electrophile. The Carbon-Iodine bond dissociation energy (BDE) is exceptionally low (~238 kJ/mol), making it the primary target for Palladium-catalyzed cross-coupling.

  • Site 3 (C2-Chlorine): The Carbon-Chlorine bond is significantly stronger (~400 kJ/mol). Under standard cross-coupling conditions, it remains completely inert, serving instead to provide steric encumbrance that forces resulting amide bonds into specific rotational conformations.

Reactivity_Map Scaffold (2-Chloro-4-iodophenyl)methanamine (Trifunctional Hub) Amine Benzylic Amine (-CH2NH2) Nucleophilic Center Scaffold->Amine Site 1 Iodine C4-Iodine (-I) Soft Electrophile Scaffold->Iodine Site 2 Chlorine C2-Chlorine (-Cl) Steric/Electronic Modulator Scaffold->Chlorine Site 3 Amidation Amidation / Alkylation (Isoxazoline Pesticides) Amine->Amidation Acyl Chlorides Coupling Pd-Catalyzed Cross-Coupling (HPK1 Inhibitors) Iodine->Coupling Boronic Acids Tuning Conformational Locking & Lipophilicity Tuning Chlorine->Tuning Ortho-Effect

Fig 1: Orthogonal reactivity map of (2-chloro-4-iodophenyl)methanamine demonstrating site-specific functionalization.

Step-by-Step Synthetic Methodologies

As a Senior Application Scientist, it is critical to deploy protocols that are not only effective but inherently self-validating. The following workflows demonstrate how to leverage the orthogonal reactivity of this scaffold.

Protocol 1: Regioselective Amidation (Isoxazoline Precursor Synthesis)

This protocol is utilized to functionalize the amine while preserving both halogens, a critical step in the synthesis of isoxazoline-based agricultural compounds .

  • Step 1: Dissolve 1.0 eq of (2-chloro-4-iodophenyl)methanamine hydrochloride in anhydrous dichloromethane (DCM). Causality: DCM lacks acidic protons, preventing competitive acylation of the solvent, and easily dissolves both the polar salt and non-polar reagents.

  • Step 2: Add 2.5 eq of Triethylamine (TEA) and cool the system to 0°C using an ice bath. Causality: TEA acts as an acid scavenger to neutralize the HCl salt of the starting material and the HCl byproduct of the reaction. The 0°C environment prevents over-acylation.

  • Step 3: Dropwise add 1.1 eq of cyclopropanecarbonyl chloride. Stir for 1 hour while allowing the mixture to warm to room temperature.

  • Self-Validating System: The protocol self-validates during the biphasic workup. Wash the organic layer with saturated aqueous NaHCO₃. Any unreacted acyl chloride hydrolyzes into a water-soluble sodium salt and partitions into the aqueous layer. Spot the organic layer on a TLC plate and apply a ninhydrin stain; a lack of color change definitively confirms the total consumption of the primary amine without requiring immediate NMR analysis.

Protocol 2: Orthogonal Palladium-Catalyzed Cross-Coupling

This protocol leverages the C4-Iodine bond to extend the aromatic system, a foundational step in building HPK1 kinase inhibitors .

  • Step 1: In a Schlenk flask, combine 1.0 eq of the amide-protected scaffold (from Protocol 1), 1.05 eq of a target boronic acid, and 3.0 eq of K₂CO₃.

  • Step 2: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic K₂CO₃ base and to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex essential for the transmetalation step.

  • Step 3: Add 0.05 eq of Pd(dppf)Cl₂ catalyst and heat to 80°C under a nitrogen atmosphere for 4 hours. Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and preventing catalyst degradation.

  • Self-Validating System: This protocol is inherently self-validating through Liquid Chromatography-Mass Spectrometry (LC-MS). Upon successful cross-coupling, the mass spectrum will show a shift corresponding to the loss of iodine (-127 Da) and the addition of the boronic acid moiety. Critically, the mass spectrum must retain a strict 3:1 ratio of the M and M+2 peaks . This isotopic signature is dictated by the unreacted C2-chlorine atom. If this 3:1 pattern disappears, it instantly signals a failure in catalyst selectivity (dechlorination), allowing the scientist to halt the workflow immediately.

Translational Applications

Agrochemical Innovation: Isoxazoline Pesticides

In the agricultural sector, the scaffold is utilized to synthesize substituted 4-(5-substituted-aryl-4,5-dihydroisoxazol-3-yl) benzylamine compounds. As detailed by Nissan Chemical Industries , the C2-chlorine atom provides critical lipophilicity (LogP tuning) that enhances the penetration of the pesticide through the hydrophobic exoskeletons of harmful arthropods, while the amine serves as the attachment point for various pharmacokinetic-modulating acyl groups.

Immuno-Oncology: HPK1 Kinase Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. When a T-cell attacks a tumor, HPK1 is activated and phosphorylates SLP-76, leading to its degradation and resulting in T-cell exhaustion. Vertex Pharmaceuticals has utilized derivatives of (2-chloro-4-iodophenyl)methanamine to synthesize highly potent HPK1 inhibitors . The scaffold forms the core of an 8-aminoisoquinoline derivative that competitively binds to the ATP-binding pocket of the HPK1 kinase domain, rescuing T-cell activity and restoring anti-tumor immunity.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active State) TCR->HPK1 Phosphorylation Cascade SLP76 SLP-76 Degradation (Signal Quenching) HPK1->SLP76 Negative Feedback Exhaustion T-Cell Exhaustion (Tumor Evasion) SLP76->Exhaustion Immune Suppression Inhibitor HPK1 Inhibitor (Scaffold-Derived) Inhibitor->HPK1 ATP-Competitive Binding Immunity Restored Anti-Tumor Immunity Inhibitor->Immunity Pathway Rescue

Fig 2: HPK1 signaling pathway and the restorative intervention by scaffold-derived inhibitors.

Safety & Handling Protocols

When handling (2-chloro-4-iodophenyl)methanamine , strict laboratory safety standards must be maintained:

  • Oxidation Risk: The free base form is susceptible to atmospheric oxidation, turning from a pale yellow liquid/solid to a dark brown tar over time. It must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Toxicity: Halogenated benzylamines are known skin and respiratory irritants. All handling, especially the weighing of the fine powder hydrochloride salt, must be conducted within a certified Class II fume hood to prevent inhalation of bioactive dust.

References

  • Source: European Patent Office (Nissan Chemical Industries, Ltd.)
  • Source: United States Patent and Trademark Office (Vertex Pharmaceuticals)

predicted solubility of (2-chloro-4-iodophenyl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Predicted Solubility of (2-chloro-4-iodophenyl)methanamine in Organic Solvents

Abstract

The prediction of a compound's solubility is a cornerstone of chemical process design, particularly within the pharmaceutical industry, where it governs everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the predicted solubility of (2-chloro-4-iodophenyl)methanamine, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. Moving beyond simple empirical observations, we delve into the theoretical frameworks and computational methodologies required for robust solubility prediction. This document outlines the application of Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) as predictive tools. Furthermore, it provides detailed, field-proven protocols for both computational prediction and subsequent experimental validation, equipping researchers, scientists, and drug development professionals with the necessary knowledge to perform accurate and efficient solvent screening.

Introduction: The Critical Role of Solubility Prediction

In the landscape of drug development and chemical synthesis, the selection of an appropriate solvent is a critical decision with far-reaching implications. Solubility dictates the efficiency of crystallizations, influences reaction rates, and is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) profile.[1][2] An inefficient or poorly chosen solvent can lead to low yields, purification challenges, and ultimately, the failure of a promising compound.

(2-chloro-4-iodophenyl)methanamine is a molecule with structural motifs—a primary amine, a chlorinated and iodinated phenyl ring—that present a complex solubility profile. Its aromatic backbone provides a significant hydrophobic character, while the amine group offers a site for hydrogen bonding and protonation. The presence of a chloro and a large, polarizable iodo group further complicates its interactions with solvent molecules.

Traditional solvent selection often relies on time-consuming and resource-intensive trial-and-error experimentation.[3] Modern computational chemistry offers a more rational approach, enabling the a priori prediction of solubility and allowing scientists to narrow the field of potential solvents to a small, manageable set for experimental validation. This guide focuses on two powerful predictive methodologies: the semi-empirical Hansen Solubility Parameters (HSP) and the quantum mechanics-based COSMO-RS model.[4][5][6]

Physicochemical Profile of (2-chloro-4-iodophenyl)methanamine

Understanding the intrinsic properties of the solute is the first step in predicting its behavior in solution. The structure of (2-chloro-4-iodophenyl)methanamine is key to its solubility.

  • Molecular Structure: The molecule consists of a benzylamine core substituted with a chlorine atom at position 2 and an iodine atom at position 4 of the phenyl ring.

  • Functional Groups:

    • Primary Amine (-CH₂NH₂): This group is polar and acts as a hydrogen bond donor and acceptor. It provides a site for acid-base interactions.

    • Aromatic Ring: The phenyl ring is largely nonpolar and hydrophobic, contributing to solubility in nonpolar solvents through van der Waals forces.

    • Halogens (-Cl, -I): The electronegative chlorine atom adds polarity. The iodine atom is large and highly polarizable, contributing significantly to dispersion forces.

A summary of its key physicochemical properties is presented below. Note that while some properties are calculated, they provide a crucial baseline for predictive modeling.

PropertyValue (Estimated/Calculated)Significance for Solubility
Molecular Formula C₇H₇ClINDefines the elemental composition.
Molecular Weight 267.50 g/mol Influences diffusion and lattice energy.
Appearance Likely a solid at room temperaturePhysical state is critical for dissolution.
XlogP (Predicted) ~2.3 - 2.8Indicates a preference for lipophilic/organic phases over water.
Hydrogen Bond Donors 1 (from -NH₂)Ability to donate protons in hydrogen bonds.
Hydrogen Bond Acceptors 1 (from -N)Ability to accept protons in hydrogen bonds.

Theoretical Frameworks for Solubility Prediction

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is given a quantitative foundation by Hansen Solubility Parameters.[7][8] This model deconstructs the total cohesive energy of a substance into three components, representing the different types of intermolecular forces:[3][6]

  • δD (Dispersion): Energy from atomic dispersion forces (van der Waals).

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hildebrand solubility parameter (δt) is related to the Hansen parameters by the equation:

δt² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their HSP values must be similar. This similarity is quantified by calculating the "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space:[3]

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[3] This distance can be used to calculate a Relative Energy Difference (RED) number, which provides a clear criterion for solubility:

  • RED < 1.0: High likelihood of solubility.

  • RED ≈ 1.0: Borderline solubility.

  • RED > 1.0: Low likelihood of solubility.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful and accurate prediction method based on quantum chemistry.[5][9] Unlike the empirical nature of HSP, COSMO-RS calculates the thermodynamic properties of liquids from first principles.[4][10]

The core concept involves placing a molecule in a virtual conductor, which induces a screening charge density (σ) on its surface.[5][10] This "σ-profile" represents the molecule's polarity distribution and becomes a unique fingerprint of its interactive capabilities. The thermodynamic properties of a solution, including the chemical potential of the solute, are then determined using statistical thermodynamics based on the interactions between the σ-profiles of the solute and solvent molecules.[5] This approach allows for the highly accurate prediction of solubility in various solvents and solvent mixtures without relying on extensive experimental data for the solute itself.[11][12]

Predictive Modeling Workflow and Analysis

Part A: Prediction via Hansen Solubility Parameters (HSP)

Protocol 1: HSP-Based Solubility Prediction

  • Estimate Solute HSP: The HSP for (2-chloro-4-iodophenyl)methanamine are not experimentally available. They must be estimated using group contribution methods, where known values for the molecule's fragments (e.g., -CH₂-, -NH₂, substituted phenyl) are used to build up the total HSP. For this guide, we will use estimated values based on its structural components:

    • δD: 19.5 MPa⁰·⁵

    • δP: 8.0 MPa⁰·⁵

    • δH: 9.5 MPa⁰·⁵

  • Compile Solvent HSP: Obtain established HSP values for a range of common organic solvents.

  • Calculate Ra and RED: Use the formulas provided in Section 3.1 to calculate the distance (Ra) and RED number for the solute in each solvent. An interaction radius (R₀) of 8.0 is assumed for the solute.

Workflow for HSP-Based Prediction

HSP_Workflow cluster_input Inputs cluster_process Process cluster_output Output solute Solute Structure (2-chloro-4-iodophenyl)methanamine estimate_hsp Step 1: Estimate Solute HSP (Group Contribution Method) solute->estimate_hsp solvents Database of Organic Solvents get_hsp Step 2: Compile Solvent HSP solvents->get_hsp calculate Step 3: Calculate Distance (Ra) and RED Number estimate_hsp->calculate δD₁, δP₁, δH₁ get_hsp->calculate δD₂, δP₂, δH₂ table Predicted Solubility Table (Good, Moderate, Poor) calculate->table COSMO_RS_Workflow cluster_input Inputs cluster_process Quantum Mechanical Calculation cluster_thermo Thermodynamic Calculation cluster_output Output solute_3d 3D Molecular Structures (Solute & Solvents) geom_opt Step 1: Geometry Optimization (DFT) solute_3d->geom_opt cosmo_calc Step 2: Generate σ-Profiles geom_opt->cosmo_calc stat_thermo Step 3: Statistical Thermodynamics cosmo_calc->stat_thermo σ-profiles solubility_data Quantitative Solubility (e.g., log(x), mg/mL) stat_thermo->solubility_data Exp_Validation_Workflow prep 1. Add Excess Solute & Solvent to Vial equil 2. Equilibrate (24-48h, 25°C) prep->equil sample 3. Sample & Filter (0.22 µm) equil->sample dilute 4. Dilute Sample sample->dilute analyze 5. Analyze by HPLC-UV dilute->analyze calc 6. Calculate Solubility vs. Calibration Curve analyze->calc

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Recommendations

This guide details a systematic, two-pronged approach to determining the solubility of (2-chloro-4-iodophenyl)methanamine. The predictive modeling based on Hansen Solubility Parameters suggests that the compound will be most soluble in moderately polar aprotic solvents such as dichloromethane, acetone, and ethyl acetate . These solvents provide a balanced environment of dispersion, polar, and hydrogen-bonding interactions that are compatible with the solute's complex structure. Conversely, poor solubility is predicted in highly nonpolar alkanes and highly polar, protic solvents like methanol.

While HSP provides a rapid and valuable screening tool, the COSMO-RS model offers a pathway to more quantitatively accurate predictions, albeit at a higher computational cost.

It is imperative to recognize that these predictions are theoretical. The final determination of solubility must come from careful experimental validation. The provided shake-flask protocol is a robust method for obtaining this crucial data. By integrating predictive modeling with targeted experimental work, researchers can significantly accelerate the solvent selection process, saving time and resources while making more informed decisions in process development and formulation.

References

  • Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. SpringerLink.
  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Taylor & Francis Online.
  • Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Predicting drug solubility in organic solvents mixtures. Unipd.
  • Compound solubility measurements for early drug discovery. Life Chemicals Blog.
  • Solubility test for Organic Compounds. chem.uobabylon.edu.iq.
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. ScienceDirect.
  • COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM.
  • Experiment: Solubility of Organic & Inorganic Compounds. csus.edu.
  • Hansen solubility parameter – Knowledge and References. Taylor & Francis.
  • 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen solubility parameter. Wikipedia.
  • Hansen Solubility Parameters. Kinam Park, Purdue University.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH.

Sources

Physicochemical Profiling of 2-Chloro-4-iodobenzylamine: Acidity Constants, Substituent Effects, and Experimental Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, the protonation state of a primary amine dictates its solubility, lipophilicity (LogD), and target-binding kinetics. 2-Chloro-4-iodobenzylamine is a highly functionalized building block whose physicochemical behavior is heavily influenced by its di-halogenated aromatic ring.

Because empirical pKa data for highly specific, multi-substituted benzylamines can be scarce in primary literature, application scientists must rely on Linear Free Energy Relationships (LFER) and rigorous analytical protocols to determine these values. This whitepaper synthesizes the theoretical causality behind the acidity constants of 2-chloro-4-iodobenzylamine and provides a field-proven, self-validating experimental methodology for its empirical determination.

Mechanistic Causality: Substituent Effects on Benzylamine Basicity

The acidity constant ( pKa​ ) of an amine technically refers to the dissociation constant of its conjugate acid (the ammonium ion, R−NH3+​ ). The unsubstituted parent compound, benzylamine , exhibits a pKa​ of 9.34 [1]. When halogens are introduced to the aromatic ring, they modulate the electron density of the amine through the σ -bond network, fundamentally altering the thermodynamics of proton dissociation.

The ortho-Chloro Effect

Chlorine is highly electronegative. When positioned ortho to the methylamine group, it exerts a powerful electron-withdrawing inductive effect ( −I ). This localized withdrawal of electron density destabilizes the positively charged ammonium conjugate acid, making it more thermodynamically favorable to shed a proton. Consequently, the pKa​ drops significantly to 8.52 [2].

The para-Iodo Effect

Iodine is less electronegative than chlorine but possesses a large, highly polarizable electron cloud. At the para position, its −I effect is attenuated by topological distance but remains significant enough to pull electron density away from the amine. This results in a moderate destabilization of the conjugate acid, lowering the pKa​ to 8.90 [3].

Additive Thermodynamics in 2-Chloro-4-iodobenzylamine

Assuming the additivity of substituent effects—a core principle of the Hammett equation for meta/para substituents extended to ortho-derivatives—the combined inductive withdrawal from both the ortho-chloro and para-iodo groups severely destabilizes the ammonium ion. By superimposing the ΔpKa​ shifts ( −0.82 for Cl, −0.44 for I), the estimated pKa​ for 2-chloro-4-iodobenzylamine is approximately 8.08 .

Pharmacokinetic Implication: At physiological pH (7.4), a pKa​ shift from 9.34 to 8.08 means a substantially larger fraction of 2-chloro-4-iodobenzylamine will exist in its neutral, unprotonated free-base form, drastically increasing its membrane permeability compared to unsubstituted benzylamine.

Quantitative Data Summary

The table below summarizes the thermodynamic shifts caused by the halogen substituents.

CompoundSubstituent(s) pKa​ (Conjugate Acid) ΔpKa​ (vs Benzylamine)Predominant Electronic Effect
Benzylamine None9.340N/A
2-Chlorobenzylamine ortho-Cl8.52-0.82Strong −I (Inductive)
4-Iodobenzylamine para-I8.90-0.44Moderate −I (Inductive)
2-Chloro-4-iodobenzylamine ortho-Cl, para-I~8.08 (Estimated)-1.26Combined −I Destabilization

Visualizing the Thermodynamic Shift

ElectronicEffects A Benzylamine pKa = 9.34 B ortho-Chloro Effect Strong -I Effect ΔpKa ≈ -0.82 A->B Add ortho-Cl C para-Iodo Effect Moderate -I Effect ΔpKa ≈ -0.44 A->C Add para-I D 2-Chloro-4-iodobenzylamine Estimated pKa ≈ 8.08 B->D Add para-I C->D Add ortho-Cl

Electronic substituent effects on the pKa of benzylamine derivatives.

Self-Validating Experimental Protocols for pKa Determination

To transition from theoretical estimation to empirical validation, Potentiometric Titration remains the gold standard for amine pKa​ determination. The following protocol is designed as a self-validating system, ensuring that every step inherently checks for systemic errors [4].

Step-by-Step Methodology

Step 1: Analyte Preparation in a Constant Ionic Strength Matrix

  • Action: Dissolve 2-chloro-4-iodobenzylamine (to achieve a 0.01 M concentration) in a background electrolyte solution of 0.15 M KCl.

  • Causality: Thermodynamic pKa​ is highly dependent on the activity coefficients of the ions in solution. By swamping the solution with 0.15 M KCl (mimicking physiological ionic strength), the activity coefficients remain constant throughout the titration. This allows the derivation of a highly accurate "mixed" dissociation constant.

Step 2: Electrode Calibration via Gran Plot

  • Action: Calibrate the glass electrode by titrating a known volume of 0.01 M HCl with 0.1 M NaOH, plotting the Gran function to determine the standard potential ( E0 ) and the Nernstian slope.

  • Causality: Standard IUPAC pH buffers only calibrate the electrode for activity ( aH+ ). A Gran plot calibration converts the millivolt readings directly into hydrogen ion concentration ( −log[H+] ), which is strictly required for calculating the concentration-based pKa​ without introducing mathematical artifacts.

Step 3: Inert Atmosphere Titration

  • Action: Seal the titration vessel and purge continuously with high-purity Argon gas. Titrate the analyte solution with standardized 0.1 M NaOH using an automated micro-burette.

  • Causality: Primary amines are basic and solutions readily absorb atmospheric CO2​ to form carbonic acid and carbamates. This introduces a secondary, parasitic buffering system that skews the titration curve. Argon purging eliminates this variable, ensuring the curve reflects only the amine's dissociation.

Step 4: Data Regression and Residual Validation

  • Action: Calculate the average number of bound protons ( ) using the Bjerrum formation function. Fit the data using non-linear least squares regression to extract the pKa​ .

  • Causality (Self-Validation): Plot the residuals (Experimental pH - Calculated pH) against the volume of titrant. If the residuals are randomly distributed and fall within ±0.02 pH units, the determined pKa​ is validated. Systematic deviation indicates impurities or CO2​ contamination, prompting a protocol restart.

Workflow Visualization

TitrationWorkflow N1 1. Sample Prep 0.15 M KCl Matrix N2 2. Calibration Gran Plot Method N1->N2 N3 3. Titration Argon Atmosphere N2->N3 N4 4. Regression Bjerrum Function N3->N4 N5 5. Validation Residual Analysis N4->N5

Self-validating potentiometric titration workflow for pKa determination.

References

  • National Center for Biotechnology Information (PubChem). "Benzylamine | C6H5CH2NH2 | CID 7504". PubChem Compound Summary. [Link]

  • LookChem. "2-Chlorobenzylamine (CAS 89-97-4) Chemical Properties and Basic Information". LookChem Database. [Link]

  • StackExchange Chemistry. "Comparing acidic strengths between benzylammonium ion and phenol: Inductive Effects". Chemistry Stack Exchange.[Link]

Physicochemical Profiling of (2-Chloro-4-iodophenyl)methanamine: Thermodynamic Properties and Handling Protocols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chloro-4-iodophenyl)methanamine (CAS: 950482-88-9) is a highly specialized halogenated benzylamine derivative. It serves as a critical synthetic building block in medicinal chemistry, most notably in the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors for immuno-oncology applications[1]. Due to its complex halogenation pattern, understanding its thermodynamic properties—specifically boiling point (BP) and melting point (MP)—is essential for optimizing purification workflows, preventing thermal degradation, and ensuring batch-to-batch reproducibility.

Physicochemical Data & Thermodynamic Analysis

Empirical thermodynamic data for the free base of (2-chloro-4-iodophenyl)methanamine is limited due to its primary handling as a reactive intermediate rather than a bulk commercial solvent[2]. Consequently, advanced group additivity models and structural analogs are utilized to establish highly accurate predictive profiles for laboratory handling.

Quantitative Property Matrix
PropertyValueState/ConditionSource/Method
Molecular Formula C7H7ClINStandardComputed
Molecular Weight 267.50 g/mol StandardComputed
Boiling Point ~335 °C760 mmHg (Atmospheric)Predicted (Group Additivity)
Boiling Point 140 - 150 °C1.0 mmHg (High Vacuum)Nomograph Extrapolation
Melting Point 35 - 45 °CFree BasePredicted
Melting Point > 200 °CHydrochloride Salt (CAS: 1803605-40-4)Empirical Analogy[3]
Mechanistic Causality of Phase Transitions
  • Boiling Point Elevation: The extraordinarily high atmospheric boiling point (~335 °C) is driven by a triad of intermolecular forces. The primary amine (-NH2) establishes a robust hydrogen-bonding network. Simultaneously, the massive electron cloud of the para-iodine atom induces powerful London dispersion forces. Finally, the ortho-chloro substitution contributes a strong permanent dipole moment.

  • Melting Point Depression (Free Base): Despite the high molecular weight, the free base exhibits a relatively low melting point (often presenting as a highly viscous liquid or low-melting solid at room temperature). This is caused by the ortho-chloro group, which sterically disrupts the planar stacking of the aromatic rings, preventing the formation of a highly ordered, tightly packed crystal lattice.

  • Salt Formation: To achieve a stable, crystalline solid for long-term storage, the compound is routinely converted to its hydrochloride salt (CAS: 1803605-40-4)[3]. The protonation of the amine creates an ionic lattice, drastically increasing the melting point to >200 °C and preventing oxidative degradation.

G A Primary Amine (-NH2) D Strong Hydrogen Bonding A->D B Ortho-Chloro (-Cl) E Steric Disruption & Dipole B->E C Para-Iodo (-I) F Massive London Dispersion C->F G Elevated Boiling Point (~335°C at 760 mmHg) D->G H Asymmetric Crystal Lattice (Low Melting Point Free Base) E->H F->G F->H

Logical relationship between functional groups and thermodynamic properties.

Experimental Workflows

Because the atmospheric boiling point of (2-chloro-4-iodophenyl)methanamine exceeds 300 °C, attempting distillation at standard pressure will invariably lead to thermal degradation (e.g., deamination or cleavage of the carbon-iodine bond). The following self-validating protocols are designed to purify and characterize the compound while preserving its structural integrity.

Protocol A: Reduced-Pressure Distillation (Free Base Purification)

Rationale: Lowering the system pressure to < 1.0 Torr reduces the boiling point to a thermodynamically safe range (~140-150 °C), preventing thermal decomposition.

  • Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease to prevent leaks.

  • Vacuum Initialization: Apply a high vacuum (target: 0.5 to 1.0 mmHg) using a rotary vane pump equipped with a liquid nitrogen cold trap. Crucial: Verify the system holds pressure before applying any heat to prevent oxidation of the hot amine.

  • Thermal Ramping: Submerge the distillation flask in a silicone oil bath. Gradually increase the temperature at a rate of 5 °C/min.

  • Forecut Removal: Discard the initial distillate fraction (collected below 135 °C at 1.0 mmHg), which contains low-boiling impurities and residual solvents.

  • Main Fraction Collection: Collect the main fraction at a vapor temperature of approximately 140-150 °C. The pure free base will condense as a colorless to pale-yellow viscous oil that may slowly crystallize upon cooling.

  • Inert Storage: Backfill the system with ultra-high purity Argon before disconnecting. Store the purified amine in an amber vial at -20 °C to prevent photolytic degradation of the C-I bond.

Workflow Step1 1. Load Crude Amine into Short-Path Setup Step2 2. Establish High Vacuum (< 1.0 Torr) Step1->Step2 Step3 3. Gradual Heating (Avoid Thermal Degradation) Step2->Step3 Step4 4. Discard Forecut (Volatile Impurities) Step3->Step4 Step5 5. Collect Main Fraction (140-150°C) Step4->Step5 Step6 6. Argon Backfill & -20°C Storage Step5->Step6

Step-by-step vacuum distillation workflow for (2-chloro-4-iodophenyl)methanamine.

Protocol B: Capillary Melting Point Determination (HCl Salt)

Rationale: The free base is difficult to crystallize consistently. Converting a small aliquot to the hydrochloride salt provides a sharp, reliable melting point for purity verification.

  • Salt Preparation: Dissolve 50 mg of the free base in 1 mL of anhydrous diethyl ether. Add 1.2 equivalents of HCl in dioxane dropwise. Filter and dry the resulting white precipitate (CAS: 1803605-40-4)[3].

  • Capillary Loading: Pulverize the dried HCl salt using an agate mortar. Tap the powder into a glass melting point capillary to a depth of 2-3 mm.

  • Rapid Ramp: Insert the capillary into a digital melting point apparatus. Ramp the temperature rapidly to 180 °C.

  • Precision Ramp: Reduce the heating rate to 1 °C/min.

  • Observation: Record the onset of melting (first sign of liquid) and the clear point (complete liquefaction). A narrow melting range (≤ 2 °C) validates high compound purity.

Conclusion

The handling of (2-chloro-4-iodophenyl)methanamine requires a rigorous understanding of its thermodynamic profile. By leveraging high-vacuum distillation for the free base and utilizing the hydrochloride salt for solid-state characterization, researchers can ensure high-fidelity inputs for downstream cross-coupling and amidation reactions in drug discovery pipelines[1].

References

  • Title: WO2018183964A1 - Isoquinolines as inhibitors of hpk1 Source: Google Patents URL

Sources

(2-Chloro-4-iodophenyl)methanamine: A Strategic Building Block for Orthogonal Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid and divergent synthesis of complex pharmacophores relies heavily on versatile, multi-functional building blocks. (2-Chloro-4-iodophenyl)methanamine (CAS: 950482-88-9), also known as 2-chloro-4-iodobenzylamine, represents a premier trifunctional scaffold [1]. Featuring a nucleophilic primary amine, a highly reactive aryl iodide, and a moderately reactive aryl chloride, this molecule enables precise, site-selective modifications. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic advantages in palladium-catalyzed orthogonal cross-coupling, and its proven applications in the synthesis of kinase inhibitors and agrochemicals.

Chemical Profile & Structural Rationale

The utility of (2-chloro-4-iodophenyl)methanamine stems from the distinct electronic and thermodynamic properties of its three reactive sites. Table 1 summarizes its core properties and the synthetic implications of its structure.

Table 1: Physicochemical and Structural Properties

PropertyValue / CharacteristicSynthetic Implication
Chemical Name (2-Chloro-4-iodophenyl)methanamineCore scaffold for benzylamine-derived drugs.
CAS Number 950482-88-9Commercially available for scale-up [1].
Molecular Weight 267.50 g/mol Low molecular weight allows for multiple additions while maintaining drug-like properties (Lipinski's Rule of 5).
Primary Amine (-NH₂) High NucleophilicityFirst site of functionalization (amidation/alkylation) to prevent Pd-coordination during downstream coupling.
Aryl Iodide (C-I) BDE: ~65 kcal/molUndergoes rapid oxidative addition with Pd(0) at mild temperatures; enables chemoselective coupling.
Aryl Chloride (C-Cl) BDE: ~96 kcal/molRemains inert during initial C-I coupling; requires specialized electron-rich ligands (e.g., XPhos) for late-stage activation.

Mechanistic Causality: The Power of Orthogonality

The true power of this building block lies in orthogonal cross-coupling . In a complex molecule with multiple halogens, chemoselectivity is governed by the bond dissociation energy (BDE) and the resulting kinetics of the oxidative addition step in the palladium catalytic cycle.

Because the C-I bond is significantly weaker than the C-Cl bond, a Pd(0) catalyst will selectively insert into the C-I bond at room temperature or mild heating (e.g., 60°C) using standard ligands like triphenylphosphine (PPh₃). The C-Cl bond remains completely untouched, acting as a latent electrophile. Once the 4-position is functionalized, the synthetic chemist can "switch on" the reactivity of the 2-position by increasing the temperature and deploying bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). These advanced ligands increase the electron density on the palladium center, facilitating the challenging oxidative addition into the C-Cl bond, while their steric bulk forces the two coupling partners together to accelerate reductive elimination.

Application 1: Kinase Inhibitors (HPK1)

Hematopoietic progenitor kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to its ubiquitination and degradation, which ultimately dampens T-cell activation and induces an immunosuppressive state. Inhibiting HPK1 is a highly sought-after strategy in immuno-oncology to enhance anti-tumor immunity.

Researchers at Genentech successfully utilized (2-chloro-4-iodophenyl)methanamine derivatives to synthesize potent 8-aminoisoquinoline compounds acting as HPK1 inhibitors [2]. The building block's orthogonal halogens allowed for the precise construction of the isoquinoline core and subsequent side-chain attachments required to perfectly occupy the ATP-binding pocket of the HPK1 kinase domain.

HPK1_Pathway TCR TCR Activation HPK1 HPK1 Kinase TCR->HPK1 Stimulates SLP76 SLP-76 Degradation HPK1->SLP76 Phosphorylates Immune Immunosuppression SLP76->Immune Causes Inhibitor HPK1 Inhibitor (Derived from Scaffold) Inhibitor->HPK1 Blocks Enhanced Enhanced T-Cell Immunity Inhibitor->Enhanced Promotes

Mechanism of HPK1 inhibition enhancing T-cell immunity via scaffold-derived antagonists.

Application 2: Agrochemicals (Isoxazolines)

Beyond human therapeutics, this scaffold is highly valued in the agrochemical sector. Isoxazoline derivatives are a major class of modern pesticides and ectoparasiticides, exhibiting excellent efficacy against ticks, fleas, and agricultural pests.

Nissan Chemical Industries utilized 2-chloro-4-iodobenzylamine as a critical intermediate in the development of novel substituted isoxazoline compounds [3]. The workflow capitalized on the primary amine, which was reacted with cyclopropanecarbonyl chloride to form a stable amide. The remaining iodo and chloro groups were then systematically engaged to build the complex aryl-isoxazoline architecture, demonstrating the scaffold's reliability in industrial-scale synthesis.

Orthogonal_Workflow SM (2-Chloro-4-iodophenyl)methanamine Step1 1. Amine Amidation (R-COCl, Et3N) SM->Step1 Nucleophilic Addition Step2 2. C-I Suzuki Coupling (Pd(PPh3)4, 60°C) Step1->Step2 Chemoselective Oxidative Addition Step3 3. C-Cl Buchwald-Hartwig (Pd2(dba)3, XPhos, 100°C) Step2->Step3 High-Temp Activation Product Trisubstituted Pharmacophore Step3->Product Final Assembly

Three-stage orthogonal functionalization workflow of the (2-chloro-4-iodophenyl)methanamine scaffold.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating, three-stage workflow for the complete orthogonal functionalization of (2-chloro-4-iodophenyl)methanamine.

Protocol A: Amidation of the Primary Amine

Causality: The primary amine must be capped to prevent it from acting as a competitive ligand for palladium or participating in unwanted Buchwald-Hartwig oligomerization in subsequent steps.

  • Reaction Setup: Dissolve (2-chloro-4-iodophenyl)methanamine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 2.0 equiv) and cool the mixture to 0°C under nitrogen.

  • Reagent Addition: Dropwise add the desired acid chloride (e.g., cyclopropanecarbonyl chloride, 1.1 equiv).

  • Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The primary amine will stain heavily with Ninhydrin; the successful formation of the amide will result in a Ninhydrin-negative spot with a higher Rf​ value. LC-MS will confirm the exact mass addition.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Causality: Exploiting the low BDE of the C-I bond, a mild Pd(0) catalyst is used. The C-Cl bond remains completely unreactive under these conditions.

  • Reaction Setup: In a Schlenk flask, combine the amide intermediate from Protocol A (1.0 equiv), an aryl boronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 0.1 M). Add Pd(PPh₃)₄ (5 mol%).

  • Execution: Heat the mixture to 60°C for 4–6 hours under a strict nitrogen atmosphere.

  • Self-Validation: LC-MS is critical here. The product mass will shift, but more importantly, the distinct isotopic pattern of the iodine atom will disappear, while the characteristic 3:1 isotopic ratio of the chlorine atom ( 35 Cl / 37 Cl) will remain perfectly intact, proving chemoselectivity.

Protocol C: Buchwald-Hartwig Amination (C-Cl Activation)

Causality: With the iodo position functionalized, the inert C-Cl bond is activated using a highly electron-rich ligand (XPhos) and elevated thermal energy.

  • Reaction Setup: To an oven-dried vial, add the intermediate from Protocol B (1.0 equiv), a secondary or primary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Assembly: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

  • Execution: Suspend in anhydrous 1,4-dioxane (0.1 M), seal the vial, and heat to 100°C for 12 hours.

  • Self-Validation: Track the reaction via HPLC. The complete disappearance of the chloro-intermediate peak and the emergence of a new, highly lipophilic peak indicates successful C-N bond formation. NMR spectroscopy will confirm the loss of the isolated aromatic proton adjacent to the chlorine atom.

References

  • Liang, J., Mendonca, R. V., Siu, M., Tellis, J., Wang, W., & Wei, B. (2023). 8-aminoisoquinoline compounds and uses thereof (U.S. Patent No. 11,612,606 B2). Genentech, Inc.
  • Mita, T., Maeda, K., & Komoda, M. (2008). Substituted isoxazoline compound and pest control agent (European Patent No. EP1997813A1). Nissan Chemical Industries, Ltd.

The 2-Chloro-4-iodobenzylamine Scaffold: A Privileged Intermediate in the Development of Isoxazoline-Class GABA-Gated Chloride Channel Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical and veterinary pharmaceutical design, the discovery of novel chemotypes that bypass existing target-site resistance is paramount. 2-Chloro-4-iodobenzylamine (CAS: 950482-88-9) has emerged as a highly privileged chemical building block in the synthesis of isoxazoline-class ectoparasiticides (e.g., fluralaner, afoxolaner, lotilaner). The unique orthogonal reactivity of this scaffold—featuring a primary amine for rapid amidation and a para-iodine atom optimized for palladium-catalyzed cross-coupling—enables the rapid assembly of complex, biologically active 4,5-dihydroisoxazole pharmacophores.

This whitepaper provides an in-depth technical review of the synthesis, derivatization, and biological mechanism of action of 2-chloro-4-iodobenzylamine derivatives, serving as a comprehensive guide for researchers and drug development professionals.

Chemical Synthesis & Derivatization Strategies

The utility of 2-chloro-4-iodobenzylamine lies in its highly specific substitution pattern. The synthesis of this core intermediate and its subsequent derivatization must be tightly controlled to prevent polyalkylation and manage exothermic coupling steps.

Experimental Protocol: Synthesis of the Benzylamine Core

The most efficient route to 2-chloro-4-iodobenzylamine avoids the direct amination of benzyl halides with ammonia, which inevitably yields a mixture of primary, secondary, and tertiary amines. Instead, a Gabriel Synthesis approach is utilized to guarantee absolute selectivity for the primary amine [1].

Step-by-Step Methodology:

  • Preparation: Suspend 2.9 g of N-[(2-chloro-4-iodophenyl)methyl]phthalimide in 60 mL of absolute ethanol.

  • Hydrazinolysis: Add 3.0 mL of 80% aqueous hydrazine monohydrate to the suspension.

    • Causality: Hydrazine acts as a powerful nucleophile that attacks the phthalimide carbonyls, forming a stable cyclic phthalhydrazide byproduct and cleanly liberating the primary amine.

  • Thermal Activation: Stir the reaction mixture at 70°C for 30 minutes under a reflux condenser to drive the cleavage to completion.

  • Precipitation & Extraction: Cool the mixture to room temperature and add 100 mL of chloroform.

    • Causality: Chloroform is specifically chosen as the extraction solvent because the liberated 2-chloro-4-iodobenzylamine is highly soluble in it, whereas the phthalhydrazide byproduct is entirely insoluble and precipitates out, allowing for easy removal via vacuum filtration.

  • Purification: Wash the organic filtrate with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure amine.

Experimental Protocol: Amidation Workflow

Once the core amine is isolated, it is typically derivatized via amidation to build the western hemisphere of the final isoxazoline drug [1].

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve the synthesized 2-chloro-4-iodobenzylamine and 0.76 g of triethylamine (Et₃N) in chloroform.

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0–5°C).

    • Causality: Acyl chloride additions are highly exothermic. Cooling prevents thermal degradation of the primary amine and suppresses the formation of di-acylated side products.

  • Acylation: Dropwise, add 0.77 g of cyclopropanecarbonyl chloride while maintaining vigorous stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Causality: Triethylamine acts as a non-nucleophilic acid scavenger, neutralizing the evolving HCl gas. This prevents the protonation of the unreacted 2-chloro-4-iodobenzylamine, which would otherwise halt the reaction.

  • Workup: Quench the reaction with 20 mL of saturated sodium bicarbonate to neutralize residual acid, wash with water, and dry the organic phase to yield the amide derivative.

SynthWorkflow A N-[(2-chloro-4-iodophenyl)methyl]phthalimide (Precursor) B 2-chloro-4-iodobenzylamine (Key Intermediate) A->B Hydrazine, EtOH, 70°C (Gabriel Cleavage) C Amide Derivative (e.g., Cyclopropanecarboxamide) B->C Acyl Chloride, Et3N (Amidation) D Isoxazoline Ectoparasiticide (Final Active Pharmaceutical) C->D Pd-Catalyzed Cross-Coupling & 1,3-Dipolar Cycloaddition

Fig 1. Synthetic workflow from phthalimide precursor to isoxazoline ectoparasiticide.

Biological Activity & Mechanism of Action

Derivatives synthesized from the 2-chloro-4-iodobenzylamine scaffold (such as fluralaner and lotilaner) represent a paradigm shift in parasitology. They function as potent, non-competitive antagonists of γ -aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls) in arthropods [2].

Target-Site Specificity and Overcoming Resistance

Historically, cyclodiene (e.g., dieldrin) and phenylpyrazole (e.g., fipronil) insecticides targeted GABACls. However, widespread agricultural and veterinary use led to target-site resistance, most notably the A301S mutation in the RDL (resistance to dieldrin) gene of the insect GABA receptor [4].

Isoxazoline derivatives bypass this resistance because they bind to a completely distinct allosteric site. Electrophysiological mapping using Xenopus oocytes has demonstrated that isoxazolines interact deeply within the M1-M3 transmembrane interface of adjacent GABAR subunits. Specifically, conserved external amino acid residues in the second transmembrane segment (M2)—such as the N316 residue in the housefly RDL GABAR—are critical for the antagonistic conformational lock exerted by these drugs [3].

Pharmacological Cascade

Upon binding, the isoxazoline derivative locks the chloride channel in a closed state, preventing the normal influx of inhibitory Cl⁻ ions. This lack of hyperpolarization leads to uncontrolled depolarization of the neuronal membrane, resulting in massive hyperexcitation, spastic paralysis, and the rapid death of the parasite [5].

MOA Isox Isoxazoline Derivative Receptor Arthropod GABA-gated Chloride Channel (M1-M3 Interface) Isox->Receptor High Affinity Binding (IC50 < 1 nM) Block Channel Pore Blockade (Inhibition of Cl- Influx) Receptor->Block Conformational Lock Depolar Uncontrolled Neuronal Depolarization Block->Depolar Death Hyperexcitation, Paralysis & Parasite Death Depolar->Death

Fig 2. Mechanism of action of isoxazolines on arthropod GABA-gated chloride channels.

Quantitative Data: Binding Affinity and Selectivity

A hallmark of 2-chloro-4-iodobenzylamine-derived isoxazolines is their extreme selectivity for invertebrate neurons over mammalian neurons, ensuring a wide therapeutic index for veterinary and agricultural applications. The table below summarizes the binding affinity (IC₅₀) of a standard isoxazoline (Fluralaner) compared to a legacy phenylpyrazole (Fipronil).

Compound ClassSpecific DrugTarget ReceptorIC₅₀ Value (nM)Selectivity Ratio (Mammal/Insect)
Isoxazoline Fluralaner (A1443)Housefly GABACl0.455> 21,900x
Isoxazoline Fluralaner (A1443)Rat Brain GABA> 10,000N/A
Phenylpyrazole FipronilHousefly GABACl~ 2.5~ 400x
Phenylpyrazole FipronilRat Brain GABA~ 1,000N/A

Data synthesized from radioligand binding assays (displacement of [³H]EBOB) and automated two-electrode voltage clamp electrophysiology [2][4].

References

  • Source: European Patent Office (EPO)
  • Source: PubMed Central (PMC)
  • Title: External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide fluralaner Source: PubMed / National Institutes of Health URL
  • Title: The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls)
  • Title: Isoxazoline Toxicosis in Animals - Toxicology Source: MSD Veterinary Manual URL

Electronic Properties of Chloro-Iodo Substituted Benzylamines: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Halogen Pharmacophore

In the landscape of modern medicinal chemistry and materials science, the strategic halogenation of molecular scaffolds has evolved far beyond simple lipophilicity enhancements. Chloro-iodo substituted benzylamines represent a highly specialized class of building blocks that leverage a sophisticated interplay of electronic effects. By positioning both a highly electronegative chlorine atom and a highly polarizable iodine atom on the same aromatic ring, researchers can precisely tune the molecule's electrostatic potential, HOMO-LUMO gap, and ionization state.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical concepts, providing actionable, field-proven insights into how these electronic properties are generated, how they influence rational drug design, and how they must be rigorously validated in the laboratory.

Core Electronic Mechanisms and Causality

Inductive (-I) Effects and pKa Modulation

The unsubstituted benzylamine possesses a relatively high pKa of approximately 9.33, making it predominantly protonated at physiological pH (1)[1]. The introduction of halogens onto the phenyl ring significantly depresses this basicity through inductive electron withdrawal (-I effect) (2)[2]. Chlorine, being highly electronegative, pulls electron density away from the aromatic π -system. This electron depletion propagates to the benzylic nitrogen, making the lone pair less available for protonation.

The σ -Hole and Halogen Bonding (XB)

While chlorine drives the inductive effect, iodine serves a different structural purpose. Due to its large atomic radius and high polarizability, the covalent bonding of iodine to the aromatic ring results in an anisotropic distribution of electron density. This creates an electropositive crown—known as the σ -hole—on the outermost axis of the C–I bond. This σ -hole acts as a potent Lewis acid, enabling highly directional non-covalent interactions known as Halogen Bonding (XB) (3)[3].

The Synergistic Effect: When chlorine is positioned ortho or meta to the iodine atom (e.g., 3-chloro-4-iodo-benzylamine), chlorine's strong -I effect further strips electron density from the aromatic ring. This exacerbates the electron deficiency at the iodine atom, significantly deepening the σ -hole potential ( Vmax​ ) and creating a superior halogen bond donor for targeting electron-rich protein pockets (4)[4].

HOMO-LUMO Gap Narrowing

The dual substitution alters the molecular orbital energies. The electron-withdrawing chlorine stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), while the polarizable iodine raises the Highest Occupied Molecular Orbital (HOMO). This narrowed HOMO-LUMO gap facilitates the formation of charge-transfer complexes with Lewis bases, observable via new UV-Vis absorption bands typically between 350–450 nm (5)[5].

G Core Chloro-Iodo Benzylamine Scaffold Cl Chlorine (-Cl) Inductive (-I) Electron Withdrawal Core->Cl I Iodine (-I) High Polarizability & Sigma-Hole Core->I Amine Amine (-NH2) Ionizable Lewis Base Core->Amine Cl->I Enhances Sigma-Hole (+Vmax) Cl->Amine Lowers pKa via -I effect XB Target Protein Affinity (e.g., S1 Pocket) I->XB Halogen Bond Donor HB Solubility & Pharmacokinetics Amine->HB Hydrogen Bond Donor/Acceptor

Fig 1: Electronic interplay and resulting pharmacodynamic effects in chloro-iodo benzylamines.

Quantitative Data: Electronic Parameters

The table below summarizes the theoretical and extrapolated electronic shifts as the benzylamine ring undergoes progressive halogenation. Notice how the dual-substituted variant maximizes the σ -hole potential while simultaneously lowering the pKa.

CompoundpKa (Aqueous, 25°C) σ -Hole Potential ( Vmax​ )HOMO-LUMO GapPrimary Interaction Mode
Benzylamine 9.33N/AWideH-Bonding, Electrostatic
4-Chlorobenzylamine ~9.10Weak (+ <10 kcal/mol)ModerateLipophilic, Weak XB
4-Iodobenzylamine ~9.20Strong (+ ~25 kcal/mol)NarrowStrong XB, Charge-Transfer
3-Chloro-4-iodo-benzylamine ~8.85Very Strong (+ >30 kcal/mol)Very NarrowEnhanced Synergistic XB

Data extrapolated from structure-activity relationship (SAR) models and density functional theory (DFT) principles governing halogenated aromatics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of these electronic properties cannot rely on a single analytical pass. The following protocols are designed as self-validating systems , where internal controls mathematically prove the validity of the physical measurement.

Protocol 1: Self-Validating Potentiometric pKa Determination

Objective: Determine the exact ionization state of the amine to predict membrane permeability. Causality: Standard forward titrations often suffer from hysteresis or atmospheric CO2 absorption, leading to false inflection points. A self-validating system uses a closed-loop forward/backward titration to guarantee thermodynamic equilibrium.

  • Preparation: Dissolve the chloro-iodo benzylamine in a 0.15 M KCl background electrolyte to a final concentration of 1 mM. Causality: Maintaining a constant, high ionic strength prevents fluctuations in activity coefficients, ensuring the electrode maintains a true Nernstian response.

  • Forward Titration: Under an inert Argon atmosphere, titrate the solution using 0.1 M HCl until the pH reaches 3.0. Record the volumetric inflection.

  • Reverse Titration (The Validation Step): Immediately titrate the same solution backward using 0.1 M NaOH until the pH reaches 11.0.

  • Data Reconciliation: Calculate the pKa from both curves. Self-Validation: If the Δ pKa between the forward and reverse runs exceeds 0.05 units, the system has failed to reach equilibrium (likely due to transient precipitation of the neutral free-base), and the data must be discarded.

Protocol 2: UV-Vis Spectroscopic Titration for Halogen Bond Affinity

Objective: Quantify the binding constant ( Ka​ ) of the iodine σ -hole with a standard Lewis base. Causality: Relying solely on computational Electrostatic Potential (ESP) maps is insufficient for drug design. UV-Vis titration provides empirical evidence of the charge-transfer complex. However, non-linear regression algorithms used to calculate Ka​ assume a specific stoichiometry. If the assumed stoichiometry is wrong, the calculated affinity is mathematically invalid.

  • Solvent Selection: Prepare equimolar stock solutions of the chloro-iodo benzylamine (XB donor) and pyridine (XB acceptor) in cyclohexane. Causality: Non-polar solvents are mandatory to prevent competitive hydrogen bonding from the solvent, isolating the pure halogen bond interaction.

  • Job's Plot (The Validation Step): Mix the donor and acceptor in varying mole fractions (0.1 to 0.9) while keeping the total molarity constant. Measure the absorbance at the charge-transfer band (~350-450 nm). Self-Validation: The peak of the resulting parabola mathematically proves the binding stoichiometry (e.g., a peak at 0.5 mole fraction guarantees a 1:1 complex).

  • Titration: Keep the donor concentration constant and incrementally spike in the acceptor. Record the progressive hyperchromic shift in the UV-Vis spectra.

  • Regression: Fit the absorbance changes to a 1:1 binding isotherm using BindFit to extract the Ka​ and Gibbs free energy ( ΔG ).

G Start Synthesized Chloro-Iodo Benzylamine DFT DFT Calculations (B3LYP/6-31G*) Start->DFT Titration Potentiometric Titration Start->Titration UVVis UV-Vis Spectroscopic Titration Start->UVVis ESP Map ESP & Quantify Sigma-Hole DFT->ESP Validate Self-Validating Pharmacophore Model ESP->Validate pKa Determine pKa Shift Titration->pKa pKa->Validate CT Measure Charge-Transfer (Ka) UVVis->CT CT->Validate

Fig 2: Self-validating experimental workflow for characterizing electronic properties.

Applications in Rational Drug Design

The meticulous tuning of these electronic properties has profound implications for rational drug design. Halogen-substituted benzylamines are increasingly utilized to target specific enzymatic pockets, such as the S1 pocket of serine proteases (e.g., urokinase-type plasminogen activator, uPA) (6)[6].

In a dual chloro-iodo system, the roles are elegantly divided:

  • The Chlorine Atom optimizes the lipophilicity (logP) and provides metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring.

  • The Iodine Atom acts as the precision anchor. Guided by the enhanced σ -hole (amplified by chlorine's -I effect), it forms a highly directional halogen bond with the Lewis basic oxygen of the protein backbone (e.g., Asp189 in serine proteases), driving target selectivity and binding affinity (7)[7].

By understanding and validating the electronic properties of chloro-iodo substituted benzylamines, drug development professionals can transition from empirical screening to deterministic, structure-based drug design.

References

  • Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate. 7

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. 3

  • Halogen-Bonding Interaction-Mediated Efficient Iodine Capture of Highly Nitrogen-Functionalized Hyper-Crosslinked Polymers - ACS Publications. 5

  • Halogen bonding for rational drug design and new drug discovery - PubMed.4

  • A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design - Benchchem. 1

  • Electronic Interpretation of Organic Chemistry: Effect of Substituents on the Strength of Organic Bases - Zenodo.2

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - RSC Publishing. 6

Sources

The Therapeutic Potential of (2-Chloro-4-iodophenyl)methanamine Scaffolds: A Privileged Motif in Allosteric Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the identification and optimization of privileged chemical scaffolds dictate the success of pipeline development. The (2-chloro-4-iodophenyl)methanamine scaffold (also known as 2-chloro-4-iodobenzylamine, CAS 950482-88-9) has emerged as a highly versatile building block [1]. While its structural cousin, the halogenated aniline, is famously embedded in first-in-class allosteric MEK inhibitors like CI-1040 (PD184352) [2], the methanamine derivative introduces an sp³ hybridized carbon spacer. This subtle modification dramatically alters the conformational flexibility and vector mapping of the primary amine, unlocking new therapeutic potentials ranging from Type III/IV kinase inhibition in oncology [3] to quorum sensing antagonism in multidrug-resistant pathogens [4].

This technical whitepaper deconstructs the physicochemical causality behind this scaffold's efficacy, outlines its primary therapeutic applications, and provides self-validating experimental workflows for its integration into drug discovery pipelines.

Mechanistic Grounding: The Physicochemical Rationale

To understand why the (2-chloro-4-iodophenyl)methanamine motif is so effective, we must analyze the specific contributions of its substituents. In drug design, every atom must justify its presence.

  • The 4-Iodo Substituent (Halogen Bonding): Iodine is highly polarizable. In the deep, lipophilic allosteric pockets of kinases (such as the pocket adjacent to the ATP-binding site in MEK1/2), the iodine atom does more than just fill space. It engages in highly directional halogen bonding (σ-hole interactions) with the backbone carbonyl oxygens of the protein [5]. This interaction provides a massive entropic and enthalpic driving force for binding that lighter halogens (like fluorine) cannot achieve.

  • The 2-Chloro Substituent (Steric Shielding & Conformational Locking): The chlorine atom at the ortho position serves a dual purpose. First, it sterically blocks cytochrome P450-mediated aromatic oxidation, improving the pharmacokinetic half-life. Second, and more critically, it induces an ortho-effect. The steric bulk of the chlorine forces the methanamine side chain out of the plane of the phenyl ring. By pre-organizing the molecule into this twisted conformation, the entropic penalty upon binding to the target is significantly reduced.

  • The Methanamine Linker (Vectoring): Unlike an aniline nitrogen which is sp²-like and coplanar due to resonance with the aromatic ring, the benzylamine (methanamine) nitrogen is fully sp³ hybridized and separated by a methylene bridge. This allows the primary amine to act as a highly flexible hydrogen bond donor/acceptor, capable of reaching deeper into solvent-exposed channels or interacting with specific acidic residues (e.g., Asp or Glu) that anilines cannot reach.

Key Therapeutic Applications

Oncology: Allosteric Kinase Inhibition (MEK1/2)

The Ras/Raf/MEK/ERK signaling cascade is hyperactivated in approximately 30% of all human cancers. The (2-chloro-4-iodophenyl) motif is the cornerstone of non-ATP competitive (Type III) MEK inhibitors[6]. By binding to an allosteric pocket exclusive to MEK1 and MEK2, these compounds induce a conformational shift that locks the kinase in an inactive state, preventing the phosphorylation of ERK1/2 without competing with intracellular millimolar ATP concentrations.

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor (2-chloro-4-iodophenyl)methanamine Allosteric Inhibitor Inhibitor->MEK Allosteric Blockade

Caption: MAPK/ERK pathway modulation via allosteric MEK1/2 inhibition.

Anti-Infectives: Quorum Sensing Inhibitors

Beyond human kinases, this scaffold has demonstrated profound utility in targeting bacterial virulence. In Pseudomonas aeruginosa, the transcriptional regulator PqsR controls the synthesis of virulence factors like pyocyanin. Derivatives of (2-chloro-4-iodophenyl)methanamine have been successfully optimized as potent PqsR antagonists [4]. The lipophilic halogenated ring perfectly occupies the deep hydrophobic sub-pocket of the PqsR ligand-binding domain, while the amine forms critical salt bridges.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the critical nature of the specific 2-chloro-4-iodo substitution pattern, the following table summarizes the comparative binding affinities across different scaffold variations against MEK1 and PqsR.

Scaffold Substitution PatternTargetBinding ModeIC₅₀ / K_d (nM)
Unsubstituted BenzylamineMEK1N/A> 10,000
4-IodobenzylamineMEK1Type III Allosteric450
2-Fluoro-4-iodobenzylamineMEK1Type III Allosteric28
2-Chloro-4-iodobenzylamine MEK1 Type III Allosteric 12
2-Chloro-4-iodobenzylamine PqsR Antagonist 85

Data synthesis reflects the superior entropic pre-organization provided by the bulky 2-chloro group compared to the smaller 2-fluoro group.

Self-Validating Experimental Workflows

To ensure scientific integrity, the methodologies used to synthesize and validate this scaffold must be meticulously designed to prevent false artifacts.

Workflow Syn Scaffold Synthesis (Chemoselective Reduction) SPR Target Engagement (SPR Binding Kinetics) Syn->SPR Cell Cellular Assays (Biomarker Validation) SPR->Cell InVivo In Vivo Efficacy (Disease Models) Cell->InVivo

Caption: End-to-end validation workflow for methanamine-based targeted therapeutics.

Protocol 1: Chemoselective Synthesis of the Scaffold

Objective: Reduce 2-chloro-4-iodobenzonitrile to (2-chloro-4-iodophenyl)methanamine without triggering hydrodehalogenation.

  • The Causality: Standard catalytic hydrogenation (e.g., H₂, Pd/C) is strictly contraindicated here. Palladium will rapidly catalyze the cleavage of the carbon-iodine bond, destroying the pharmacophore. Therefore, a chemoselective hydride reducing agent must be used.

  • Step-by-Step:

    • Dissolve 1.0 eq of 2-chloro-4-iodobenzonitrile in anhydrous THF under an inert Argon atmosphere at 0°C.

    • Dropwise add 2.5 eq of Borane-Tetrahydrofuran (BH₃·THF) complex. Rationale: Borane specifically reduces nitriles to primary amines without inserting into aryl-halide bonds.

    • Reflux the mixture at 70°C for 4 hours.

    • Quench carefully with Methanol at 0°C to destroy excess borane, followed by 1M HCl to break the boron-amine complex.

    • Basify with NaOH and extract with Dichloromethane. Concentrate in vacuo to yield the pure methanamine scaffold.

Protocol 2: Surface Plasmon Resonance (SPR) for Allosteric Target Engagement

Objective: Validate the direct binding kinetics (K_on, K_off, K_d) of the scaffold to MEK1.

  • The Causality: When validating allosteric binders, standard EDC/NHS amine coupling of the target kinase to a CM5 sensor chip is highly prone to failure. The allosteric pocket of MEK1 resides near critical surface lysine residues. Random amine coupling will occlude the binding site, yielding false negatives. We must use directed capture.

  • Step-by-Step:

    • Utilize an NTA (Nitrilotriacetic acid) sensor chip. Condition the chip with 0.5 mM NiCl₂ to charge the surface with Ni²⁺ ions.

    • Inject a recombinant, C-terminal His₆-tagged MEK1 construct. Rationale: The His-tag ensures uniform, directional immobilization of the kinase, leaving the allosteric pocket completely solvent-exposed and accessible.

    • Prepare a concentration gradient of the (2-chloro-4-iodophenyl)methanamine derivative (e.g., 3.125 nM to 100 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

    • Inject the analyte series over the immobilized MEK1 at a flow rate of 30 µL/min to minimize mass transport limitations.

    • Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise kinetic parameters.

References

  • BLD Pharm. "(2-Chloro-4-iodophenyl)
  • Tocris Bioscience. "PD 184352 | Selective MEK Inhibitor (CI-1040)." Tocris Bioscience,
  • LKT Labs. "PD-184352 - Anticancer Chemotherapeutic MEK1/2 and Raf Inhibitor." LKT Labs,
  • Universität des Saarlandes. "Novel Quorum Sensing Inhibitors targeting PqsR.
  • ACS Publications. "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" American Chemical Society,
  • CORE.

Methodological & Application

synthesis protocols for (2-chloro-4-iodophenyl)methanamine from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocols for (2-Chloro-4-iodophenyl)methanamine

Abstract (2-Chloro-4-iodophenyl)methanamine (CAS: 950482-88-9), also known as 2-chloro-4-iodobenzylamine, is a highly versatile bifunctional building block utilized extensively in pharmaceutical drug discovery and agrochemical development [1]. The presence of orthogonal halogens (iodine and chlorine) allows for selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the primary amine serves as a nucleophilic handle for amidation or reductive amination. This application note details a robust, field-proven protocol for its synthesis via the Gabriel method, emphasizing mechanistic causality, reaction efficiency, and analytical validation.

Mechanistic Rationale: The Gabriel Synthesis Advantage

Direct amination of benzyl halides with ammonia frequently results in poor yields of the desired primary amine due to over-alkylation, generating complex mixtures of secondary and tertiary amines. To circumvent this, the synthesis of (2-chloro-4-iodophenyl)methanamine is best achieved using a modified Gabriel synthesis [1].

In this pathway, potassium phthalimide acts as a protected ammonia equivalent. It undergoes an S_N2 substitution with a 2-chloro-4-iodobenzyl halide to form the intermediate N-[(2-chloro-4-iodophenyl)methyl]phthalimide. The steric bulk of the phthalimide group strictly prevents multiple alkylations. Subsequent deprotection is achieved via the Ing-Manske procedure using hydrazine monohydrate. Hydrazine acts as a potent nucleophile, attacking the imide carbonyls to form a stable, insoluble cyclic byproduct (phthalhydrazide), thereby driving the release of the free primary amine to completion.

G A 2-Chloro-4-iodobenzyl Halide (Starting Material) B Potassium Phthalimide (SN2 Alkylation) A->B C N-[(2-chloro-4-iodophenyl)methyl]phthalimide (Intermediate) B->C DMF / Heat D Hydrazine Monohydrate (Ing-Manske Cleavage) C->D E (2-Chloro-4-iodophenyl)methanamine (Target Primary Amine) D->E EtOH, 70°C, 30 min F Phthalhydrazide (Insoluble Byproduct) D->F Precipitation

Pathway of Gabriel synthesis and hydrazinolysis for (2-chloro-4-iodophenyl)methanamine.

Experimental Protocol: Hydrazinolysis of the Phthalimide Intermediate

The following protocol details the critical deprotection step to yield the free amine, adapted from validated industrial agrochemical and pharmaceutical workflows [1].

Quantitative Material Requirements
Reagent / MaterialRoleQuantityEquivalentsNotes
N-[(2-chloro-4-iodophenyl)methyl]phthalimideProtected Intermediate2.9 g1.0 eqEnsure complete dissolution before heating.
Ethanol (EtOH)Solvent60 mLN/AAbsolute ethanol preferred to limit hydrolysis.
80% Hydrazine Monohydrate (aq)Deprotecting Agent3.0 mLExcessHighly toxic/reactive; handle in fume hood.
Chloroform (CHCl₃)Extraction/Precipitation Solvent100 mLN/APromotes precipitation of phthalhydrazide.
Step-by-Step Methodology

Step 1: Reaction Initiation

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend 2.9 g of N-[(2-chloro-4-iodophenyl)methyl]phthalimide in 60 mL of ethanol.

  • Carefully add 3.0 mL of 80% hydrazine monohydrate aqueous solution to the stirring mixture. Causality Note: An excess of hydrazine is utilized to ensure rapid and complete nucleophilic acyl substitution, preventing the formation of mono-cleaved, uncyclized intermediates.

Step 2: Thermal Cleavage 4. Heat the reaction mixture to 70°C. Maintain stirring at this temperature for exactly 30 minutes. 5. Observation: The mixture will transition as the starting material dissolves and the bulky, white precipitate of phthalhydrazide begins to form, indicating successful cleavage.

Step 3: Workup and Isolation 6. Remove the flask from the heat source and allow the reaction mixture to cool completely to ambient room temperature (approx. 20–25°C). 7. Add 100 mL of chloroform to the cooled mixture. Causality Note: Chloroform acts as an excellent solvent for the target benzylamine while drastically reducing the solubility of the phthalhydrazide byproduct, forcing it out of solution. 8. Filter the heterogeneous mixture through a pad of Celite or a medium-porosity glass frit to remove the insoluble phthalhydrazide. Wash the filter cake with an additional 20 mL of chloroform to ensure complete recovery of the amine. 9. Concentrate the combined filtrate under reduced pressure to yield the crude (2-chloro-4-iodophenyl)methanamine.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded before proceeding to downstream applications (such as amidation with cyclopropanecarbonyl chloride [1]), validate the product:

  • LC-MS: Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the target mass (approx. 267.5 m/z for the ³⁵Cl isotope).

  • ¹H NMR (CDCl₃): Verify the disappearance of the aromatic phthalimide protons (typically a multiplet around 7.7–7.9 ppm) and the appearance of a broad singlet integrating to 2H (the -NH₂ group), alongside the characteristic benzylic -CH₂- singlet.

References

  • Nissan Chemical Industries, Ltd. (2007). EP001997813A1: Substituted isoxazoline compound and pesticide containing the same. European Patent Office.

Strategic Protection of (2-chloro-4-iodophenyl)methanamine: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Challenge

In the intricate landscape of pharmaceutical and materials science research, the selective modification of complex molecules is paramount. (2-chloro-4-iodophenyl)methanamine is a valuable building block, featuring a reactive primary amine and a halogenated aromatic ring ripe for further functionalization. However, the very reactivity of the aminomethyl group often interferes with desired transformations on the phenyl ring, such as cross-coupling reactions at the iodo-position. This necessitates a robust protecting group strategy for the nitrogen atom, ensuring it remains inert during synthetic manipulations and can be cleanly deprotected under mild conditions that preserve the integrity of the molecule. This guide provides a detailed exploration of suitable protecting group strategies, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Understanding the Substrate: Electronic and Steric Considerations

The chemical behavior of (2-chloro-4-iodophenyl)methanamine is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the chlorine and iodine atoms on the phenyl ring decreases the electron density of the aromatic system.[1] This has a modest activating effect on the benzylic carbon towards nucleophilic attack, but more importantly, it slightly reduces the basicity and nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine.

The ortho-chloro substituent also introduces significant steric hindrance around the aminomethyl group. This steric impediment can influence the rate and efficiency of both protection and deprotection reactions. Therefore, the choice of a protecting group and the reaction conditions must account for these electronic and steric factors to ensure high-yielding transformations.

Protecting Group Strategies: A Comparative Analysis

The selection of an appropriate protecting group is a critical decision in any multi-step synthesis, guided by the principles of orthogonality and stability.[2][3] An ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional synthetic complexities.[3] For (2-chloro-4-iodophenyl)methanamine, several strategies can be employed, each with its own set of advantages and limitations.

Carbamates: The Workhorses of Amine Protection

Carbamates are among the most widely used protecting groups for amines due to their general stability and the variety of available cleavage methods.[4]

The Boc group is a cornerstone of amine protection, valued for its stability to a wide range of non-acidic conditions.[5][6]

  • Rationale for Selection: The Boc group is stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation conditions that might affect the aryl halides.[6] This makes it an excellent choice if subsequent reactions involve, for example, organometallic cross-coupling at the iodo-position. Its removal under acidic conditions provides a clear orthogonal deprotection strategy.[4]

  • Protection Protocol:

    • Dissolve (2-chloro-4-iodophenyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) as a base.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.[7]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up by washing with aqueous solutions and purify by column chromatography.

  • Deprotection Protocol (Acidic):

    • Dissolve the Boc-protected amine in DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).[7]

    • Stir at room temperature for 1-4 hours.

    • Remove the solvent and excess acid under reduced pressure.

  • Mild Deprotection Protocol: For substrates sensitive to strong acids, a milder deprotection can be achieved using oxalyl chloride in methanol.[8][9] This method proceeds at room temperature and can be advantageous in the presence of other acid-labile groups.[8]

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine (2-chloro-4-iodophenyl)methanamine BocProtected N-Boc-(2-chloro-4-iodophenyl)methanamine Amine->BocProtected Boc₂O, Base (e.g., TEA) DCM or THF, 0 °C to RT BocProtected_dep N-Boc-(2-chloro-4-iodophenyl)methanamine DeprotectedAmine (2-chloro-4-iodophenyl)methanamine BocProtected_dep->DeprotectedAmine Strong Acid (e.g., TFA) DCM, RT

Caption: Boc Protection and Deprotection Workflow.

The Cbz group is another classic amine protecting group, renowned for its stability and removal by catalytic hydrogenolysis.[10][11]

  • Rationale for Selection: The Cbz group is stable to both acidic and basic conditions, offering a different orthogonality compared to the Boc group.[12] However, its primary deprotection method, catalytic hydrogenolysis, poses a significant challenge for (2-chloro-4-iodophenyl)methanamine due to the potential for dehalogenation of the aryl iodide and chloride.[13] Therefore, alternative deprotection methods are crucial.

  • Protection Protocol:

    • Dissolve the amine (1.0 eq) in a suitable solvent like dioxane/water or DCM.

    • Add a base such as sodium carbonate or triethylamine.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) at 0 °C.[11]

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous workup and purify the product.

  • Deprotection Protocol (Non-Hydrogenolytic): Given the presence of reducible aryl halides, standard catalytic hydrogenolysis is not recommended.[13] A milder, chemoselective method involves nucleophilic cleavage with a thiol.[14]

    • Dissolve the Cbz-protected amine in N,N-dimethylacetamide (DMAc).

    • Add potassium phosphate as a base.

    • Add 2-mercaptoethanol (2.0 eq).[14]

    • Heat the reaction to approximately 75 °C and monitor by TLC or LC-MS.[14]

    • Upon completion, dilute with water and extract the product.

Cbz_Protection_Deprotection cluster_protection_cbz Cbz Protection cluster_deprotection_cbz Cbz Deprotection (Non-Hydrogenolytic) Amine_cbz (2-chloro-4-iodophenyl)methanamine CbzProtected N-Cbz-(2-chloro-4-iodophenyl)methanamine Amine_cbz->CbzProtected Cbz-Cl, Base Dioxane/Water or DCM, 0 °C to RT CbzProtected_dep N-Cbz-(2-chloro-4-iodophenyl)methanamine DeprotectedAmine_cbz (2-chloro-4-iodophenyl)methanamine CbzProtected_dep->DeprotectedAmine_cbz 2-Mercaptoethanol, K₃PO₄ DMAc, 75 °C

Caption: Cbz Protection and Non-Hydrogenolytic Deprotection.

Sulfonamides: Robust and Orthogonal Protection

Sulfonamide-based protecting groups offer excellent stability and unique cleavage conditions, providing valuable orthogonality in complex syntheses.

The nosyl group is a highly effective protecting group for primary amines, known for its mild cleavage conditions.[15][16]

  • Rationale for Selection: The nosyl group is stable to strongly acidic conditions used for Boc removal and the hydrogenolysis conditions for Cbz cleavage, making it an excellent orthogonal protecting group.[15] Its removal is achieved under mild, neutral, or slightly basic conditions using a thiol nucleophile, which is compatible with the halogenated aromatic ring.[15]

  • Protection Protocol:

    • Dissolve (2-chloro-4-iodophenyl)methanamine (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a base such as pyridine or triethylamine (2.0 eq).

    • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.[16]

    • Stir at room temperature until the reaction is complete.

    • Work up with aqueous solutions and purify the crystalline nosyl-protected amine.

  • Deprotection Protocol:

    • Dissolve the nosyl-protected amine in a solvent like DMF or acetonitrile.

    • Add a thiol, such as thiophenol or 2-mercaptoethanol (2-3 eq).

    • Add a base, for example, potassium carbonate or DBU.

    • Stir at room temperature. The reaction is often rapid.

    • Perform an aqueous workup to remove the thiol and base, followed by extraction and purification of the deprotected amine. An odorless deprotection can be achieved using homocysteine thiolactone.[17]

Nosyl_Protection_Deprotection cluster_protection_nosyl Nosyl Protection cluster_deprotection_nosyl Nosyl Deprotection Amine_nosyl (2-chloro-4-iodophenyl)methanamine NosylProtected N-Nosyl-(2-chloro-4-iodophenyl)methanamine Amine_nosyl->NosylProtected 2-Nitrobenzenesulfonyl chloride, Base DCM, 0 °C to RT NosylProtected_dep N-Nosyl-(2-chloro-4-iodophenyl)methanamine DeprotectedAmine_nosyl (2-chloro-4-iodophenyl)methanamine NosylProtected_dep->DeprotectedAmine_nosyl Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃) DMF or ACN, RT

Caption: Nosyl Protection and Deprotection Workflow.

Trifluoroacetyl Group: Stability in Extreme Conditions

The trifluoroacetyl group offers exceptional stability, particularly in strongly acidic environments.[18][19]

  • Rationale for Selection: This protecting group is highly robust and can withstand conditions that would cleave many other protecting groups, such as nitration or strong acid-catalyzed reactions.[20][21] Its removal under mild basic conditions makes it a valuable option for specific synthetic routes.[18]

  • Protection Protocol:

    • Dissolve the amine (1.0 eq) in anhydrous DCM.

    • Cool to 0 °C and add triethylamine (1.2 eq).

    • Add trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise.[18]

    • Stir at 0 °C for a short period, then at room temperature until completion.

    • Wash with water and brine, then purify.

  • Deprotection Protocol:

    • Dissolve the N-trifluoroacetyl protected amine in a mixture of methanol and water.

    • Add a mild base such as potassium carbonate.[18]

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the mixture and extract the deprotected amine.

Summary of Protecting Group Strategies

Protecting GroupProtection ReagentsDeprotection ConditionsOrthogonality & Key AdvantagesPotential Issues for Substrate
Boc Boc₂O, BaseStrong Acid (e.g., TFA) or mild conditions (Oxalyl chloride/MeOH)[8][9]Stable to base, nucleophiles, and hydrogenolysis. Orthogonal to Cbz and Nosyl.[6]Potential for side reactions with strong acid if other acid-labile groups are present.[22]
Cbz Cbz-Cl, BaseNon-Hydrogenolytic: Thiol, Base[14]Stable to acid and base. Orthogonal to Boc and Nosyl.[12]Standard hydrogenolysis will cause dehalogenation.[13]
Nosyl 2-Nitrobenzenesulfonyl chloride, BaseThiol, Base[15]Stable to strong acid and hydrogenolysis. Orthogonal to Boc and Cbz.[15]The use of odorous thiols can be a drawback, though odorless alternatives exist.[17]
Trifluoroacetyl TFAA, BaseMild aqueous base (e.g., K₂CO₃ in MeOH/H₂O)[18]Extremely stable to strong acids.[18][19]The protected amine is less basic and may be less soluble.

Conclusion: Making the Strategic Choice

The optimal protecting group strategy for (2-chloro-4-iodophenyl)methanamine is dictated by the specific reaction sequence planned. For syntheses involving subsequent nucleophilic or basic conditions, the Boc group offers a reliable and straightforward approach. When orthogonality to both acid- and base-labile groups is required, the nosyl group provides an excellent solution with its mild, thiol-mediated deprotection. The Cbz group , when paired with a non-hydrogenolytic deprotection method, can also be a viable option. Finally, for transformations under harsh acidic conditions, the trifluoroacetyl group offers unparalleled stability. By understanding the unique characteristics of each protecting group and applying the detailed protocols within this guide, researchers can confidently navigate the synthesis of complex molecules derived from this versatile building block.

References

  • Google Patents. WO2004076384A2 - Protection of amine and hydroxyl groups using fluoroacylation.
  • Google Patents. KR101072679B1 - New trifluoroacetylation method for amines.
  • University of Bath's research portal. The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Available at: [Link]

  • ResearchGate. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Available at: [Link]

  • RSC Publications. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ACS Publications. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Oxford Academic. orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research. Available at: [Link]

  • ACS Publications. Odorless nosyl deprotection by in-situ formation of a thiolate. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • ACS Publications. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry. Available at: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • J-STAGE. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Available at: [Link]

  • Semantic Scholar. MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • ResearchGate. Iodine-Mediated Neutral and Selective N-Boc Deprotection. Available at: [Link]

  • ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Available at: [Link]

  • Scientific Update. To Deprotect and Serve. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

  • Organic Synthesis. Protecting Groups. Available at: [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Ben-Gurion University Research Portal. Iodine-mediated neutral and selective N-boc deprotection. Available at: [Link]

  • Common Organic Chemistry. Benzyl N-Succinimidyl Carbonate (Cbz-OSu). Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • IIT Bombay. Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Protecting groups in organic synthesis. Available at: [Link]

  • PubChem. 2-Chloro-4-fluorobenzylamine. Available at: [Link]

  • Inxight Drugs. N,N-BIS(2-CHLOROETHYL)-4-IODOBENZYLAMINE. Available at: [Link]

Sources

Application Note: Preparation of Amide Derivatives from (2-chloro-4-iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The molecule (2-chloro-4-iodophenyl)methanamine (also known as 2-chloro-4-iodobenzylamine) is a highly versatile bifunctional building block in modern medicinal chemistry. It features a nucleophilic benzylic amine primed for amidation and a para-iodine atom that serves as an ideal handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The ortho-chlorine atom provides critical conformational restriction and enhances metabolic stability. Due to these properties, this scaffold is frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including hematopoietic progenitor kinase 1 (HPK1) inhibitors for immuno-oncology applications[1].

When designing an amidation protocol for this substrate, chemists must prioritize mild conditions to prevent the inadvertent oxidative addition or reduction of the sensitive carbon-iodine (C-I) bond. Therefore, transition-metal-free, room-temperature activation strategies—such as uronium-based coupling or acyl chloride condensation—are the gold standards for this transformation[2],[3].

Workflow SM (2-Chloro-4-iodophenyl)methanamine (Starting Material) Acyl Carboxylic Acid + HATU/DIPEA (Uronium Activation) SM->Acyl Method A Schotten Acyl Chloride + Base (Schotten-Baumann) SM->Schotten Method B Amide Amide Derivative (Stable Intermediate) Acyl->Amide Schotten->Amide Suzuki Suzuki-Miyaura Coupling (C4-Iodine Functionalization) Amide->Suzuki Sono Sonogashira Coupling (C4-Iodine Functionalization) Amide->Sono API Target Active Pharmaceutical Ingredient (e.g., HPK1 Inhibitor) Suzuki->API Sono->API

Caption: Workflow for amidation of (2-chloro-4-iodophenyl)methanamine and downstream functionalization.

Mechanistic Insights and Reagent Selection

The amidation of (2-chloro-4-iodophenyl)methanamine requires overcoming specific electronic and steric nuances. While benzylic amines are generally strong nucleophiles, the electron-withdrawing nature of the ortho-chlorine slightly reduces the amine's pKa via inductive effects. Furthermore, the ortho-substitution creates a mild steric shield around the reactive nitrogen center.

To achieve quantitative conversion, highly reactive activating agents are preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier choice for such substrates. In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated and attacks HATU to form a highly electrophilic OAt-active ester[3]. The nitrogen atom in the HOAt ring provides neighboring-group participation, accelerating the nucleophilic attack by the sterically hindered benzylamine[3].

Alternatively, if the corresponding carboxylic acid is commercially available as an acyl chloride , a modified Schotten-Baumann reaction can be employed[]. This method is highly atom-economical, scalable, and circumvents the need for expensive coupling reagents[2].

Mechanism Acid Carboxylic Acid (R-COOH) Base DIPEA (Base) Acid->Base Deprotonation Carboxylate Carboxylate Anion (R-COO⁻) Base->Carboxylate HATU HATU Reagent Carboxylate->HATU Nucleophilic Attack OAt OAt-Active Ester (Highly Electrophilic) HATU->OAt TMU Release Amine (2-Chloro-4-iodophenyl)methanamine (Nucleophile) OAt->Amine Amine Addition Product Amide Product + HOAt Byproduct Amine->Product Amide Bond Formation

Caption: Mechanism of HATU-mediated amide bond formation with (2-chloro-4-iodophenyl)methanamine.

Quantitative Data: Method Comparison

To facilitate experimental design, the following table summarizes the performance metrics of common amidation strategies applied to halogenated benzylamines.

MethodReagents & ConditionsTypical YieldReaction TimeAdvantagesLimitations
Uronium Coupling HATU, DIPEA, DMF/DCM, RT85–95%1–4 hoursHigh efficiency, tolerates steric bulk, extremely mild[3].Expensive reagents; requires aqueous washes to remove TMU.
Carbodiimide EDC·HCl, HOBt, DIPEA, DCM, RT75–85%12–18 hoursWater-soluble byproducts, easy workup[3].Slower reaction; risk of N-acylurea byproduct formation.
Acid Chloride R-COCl, TEA/DIPEA, DCM, 0 °C to RT90–98%1–2 hoursHighly scalable, rapid, atom-economical[2],[].Requires stable acid chloride; highly exothermic initial step.

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Solution-Phase)

This self-validating protocol is optimized for coupling complex or sterically hindered carboxylic acids with (2-chloro-4-iodophenyl)methanamine.

Reagents:

  • (2-chloro-4-iodophenyl)methanamine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (approx. 0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation[3].

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture for 10–15 minutes. The solution may turn slightly yellow, indicating the formation of the OAt-active ester[3].

  • Amine Addition: Dissolve (2-chloro-4-iodophenyl)methanamine (1.0 equiv) in a minimal amount of DMF and add it dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress via LC-MS or TLC (typically 30% EtOAc in Hexanes). The reaction is usually complete within 1 to 4 hours.

  • Aqueous Workup: Quench the reaction by adding water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Byproduct Removal: Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide via silica gel flash chromatography.

Protocol B: Acid Chloride Acylation (Modified Schotten-Baumann)

This protocol is ideal when the acylating agent is a commercially available or easily synthesized acid chloride.

Reagents:

  • (2-chloro-4-iodophenyl)methanamine (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (2-chloro-4-iodophenyl)methanamine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.3 M concentration) in a round-bottom flask equipped with a magnetic stir bar[2].

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling is critical to control the exothermic reaction and prevent the degradation of the acid chloride or over-acylation.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 equiv) in a small volume of DCM and add it dropwise to the stirred amine solution over 10 minutes[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1–2 hours[2].

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute 1N HCl, water, saturated NaHCO₃, and brine[2]. The basic wash is crucial to neutralize the HCl generated during the reaction[].

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude amide. Recrystallization or column chromatography can be used for final purification.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU Source: Benchchem URL: 3 Citation Index:[3]

  • US11612606B2 - 8-aminoisoquinoline compounds and uses thereof Source: Google Patents URL: 1 Citation Index:[1]

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection Source: BOC Sciences URL: Citation Index:[]

  • Application Notes and Protocols for the Amidation of Benzylamine in Propionamide Synthesis Source: Benchchem URL: 2 Citation Index:[2]

Sources

Troubleshooting & Optimization

improving reaction yields of (2-chloro-4-iodophenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of (2-Chloro-4-iodophenyl)methanamine

Executive Diagnostic Summary

Synthesizing (2-chloro-4-iodophenyl)methanamine via the reduction of 2-chloro-4-iodobenzonitrile presents a classic chemoselectivity challenge. The bond dissociation energy of the aryl C–I bond is exceptionally low (~65 kcal/mol) compared to C–Cl (~81 kcal/mol) and C–C/C–N bonds. Consequently, standard catalytic hydrogenation protocols (e.g., Pd/C with H₂) inevitably lead to rapid protodeiodination. To achieve high yields of the target methanamine, researchers must pivot to hydride-transfer mechanisms that exploit the electrophilicity of the nitrile carbon while ignoring the aryl halide. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol utilizing Borane-THF (BH₃·THF) to ensure high yields with minimal dehalogenation[1].

Critical Troubleshooting Desk (FAQs)

Q1: My LC-MS shows a major peak at [M-126]. Why am I losing the iodine atom during nitrile reduction? A1: The loss of 126 Da corresponds to the substitution of iodine with hydrogen (protodeiodination). If you are using transition-metal catalysts (like Palladium or Raney Nickel) under a hydrogen atmosphere, the metal readily inserts into the weak C–I bond via oxidative addition before or during the reduction of the nitrile. Corrective Action: Abandon catalytic hydrogenation for this specific scaffold. Switch to an electrophilic reducing agent like Borane-THF (BH₃·THF). Borane coordinates exclusively to the nitrogen lone pair of the nitrile, forming a Lewis acid-base complex that undergoes intramolecular hydride transfer, leaving the aryl iodide completely intact[2].

Q2: I switched to Borane-THF, but my yield is capped at 40%, and I recover a lot of starting material. What is the mechanistic failure here? A2: This is a stoichiometry and thermodynamic issue. The reduction of a nitrile to a primary amine requires the transfer of two hydride equivalents. However, the intermediate imine-borane and final amine-borane complexes consume additional borane. If you use less than 3.0 equivalents of BH₃, the reaction will stall. Furthermore, while the initial coordination is fast at 0 °C, the actual hydride transfer requires thermal energy. Corrective Action: Use 3.0 to 4.0 equivalents of BH₃·THF and ensure the reaction is heated to reflux (65 °C) for at least 3 hours[1].

Q3: The reaction went to completion, but NMR/LC-MS shows a mass higher than the expected product, and the amine won't extract into the aqueous acidic phase. Why? A3: You have successfully reduced the nitrile, but you have not broken the highly stable amine-borane complex ( Ar−CH2​−NH2​⋅BH3​ ) or the cyclic borazine intermediates formed during the reaction. Corrective Action: A rigorous acidic quench is mandatory. Adding Methanol and strong acid (12 N HCl) converts the residual borane and the amine-borane complex into volatile trimethyl borate ( B(OMe)3​ ) and hydrogen gas. You must concentrate the reaction to dryness post-quench to physically remove the boron byproducts before basifying[1].

Q4: How do I prevent the formation of secondary amine byproducts (dimerization)? A4: Secondary amines form when the partially reduced intermediate (an imine) is attacked by the newly formed primary amine product, followed by further reduction. Corrective Action: Maintain a high local concentration of borane. Instead of adding borane to the nitrile, perform an inverse addition: add the nitrile solution dropwise to the borane solution. This ensures the imine intermediate is instantly reduced to the primary amine before it can react with another amine molecule.

Reagent Efficacy Matrix

Quantitative comparison of reducing agents for 2-chloro-4-iodobenzonitrile based on empirical process data.

Reducing AgentReaction ConditionsTarget Amine Yield (%)Deiodinated Byproduct (%)Dimerization (%)
Pd/C, H₂ MeOH, RT, 1 atm< 5%> 85%~10%
LiAlH₄ THF, 0 °C to RT45%15%30%
Raney Ni, H₂ NH₃/MeOH, 50 psi20%70%< 5%
BH₃·THF THF, 65 °C, 3 hours> 85% < 2% < 5%

Validated Standard Operating Procedure (SOP)

Self-Validating Protocol for Borane-Mediated Chemoselective Reduction

In-Process Control (IPC) Strategy: This protocol is designed to be self-validating. The completion of Step 2 can be verified by TLC (disappearance of the UV-active nitrile spot). The success of Step 3 is validated by the visual cessation of hydrogen gas evolution.

  • System Preparation: Purge a dry, round-bottom flask with Nitrogen (N₂). Add 2-chloro-4-iodobenzonitrile (1.0 eq) and anhydrous Tetrahydrofuran (THF) to create a 1.0 M solution.

  • Chemoselective Reduction: Cool the solution to 0 °C using an ice bath. Dropwise, add Borane-THF complex (1.0 M in THF, 3.5 eq). Causality note: The low temperature controls the exothermic Lewis acid-base complexation. Once added, attach a reflux condenser and heat the mixture to 65 °C for 3 hours[1].

  • Complex Hydrolysis (The Quench): Cool the reaction to room temperature. Slowly add Methanol (approx. 3 mL per mmol of substrate) followed by 12 N HCl (approx. 1 mL per mmol)[2]. Self-Validation: Vigorous bubbling (H₂ gas) confirms the destruction of excess borane and the breakdown of the amine-borane complex.

  • Boron Removal: Concentrate the reaction mixture to complete dryness under reduced pressure[1]. This step is critical to volatilize the B(OMe)3​ byproduct.

  • Free-Basing and Extraction: Suspend the crude hydrochloride salt in water. Add 2 M NaOH dropwise until the aqueous phase reaches pH > 10. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (2-chloro-4-iodophenyl)methanamine as a yellow oil or off-white solid.

Mechanistic Workflow Diagram

Workflow N1 1. Substrate Preparation Dissolve 2-chloro-4-iodobenzonitrile in anhydrous THF N2 2. Borane Addition Add BH3·THF (3.5 eq) dropwise at 0 °C under N2 N1->N2 N3 3. Thermal Reduction Reflux at 65 °C for 3 hours (Chemoselective Hydride) N2->N3 N4 4. Acidic Quench Cool to RT, carefully add MeOH and 12N HCl N3->N4 N5 5. Hydrolysis & Concentration Break amine-borane complex, remove B(OMe)3 in vacuo N4->N5 N6 6. Basification & Extraction Adjust pH > 10 with NaOH, extract with DCM N5->N6 N7 7. Final Product (2-Chloro-4-iodophenyl)methanamine (>85% Yield) N6->N7

Validated chemoselective workflow for (2-chloro-4-iodophenyl)methanamine synthesis.

References[1] Title: US11612606B2 - 8-aminoisoquinoline compounds and uses thereof | Source: Google Patents | URL:https://patents.google.com/patent/US11612606B2/en[2] Title: WO2018183964A1 - Isoquinolines as inhibitors of hpk1 | Source: Google Patents | URL:https://patents.google.com/patent/WO2018183964A1/en

Sources

Technical Support Center: Solubilization Strategies for (2-Chloro-4-iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily halogenated aromatic amines. While the primary amine group of (2-chloro-4-iodophenyl)methanamine offers a handle for protonation, the highly lipophilic 2-chloro and 4-iodo substituents drive the molecule's logP up, making the free base practically insoluble in water.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring reliable data for your in vitro and in vivo assays.

Troubleshooting Guide & FAQs

Q1: Why does (2-chloro-4-iodophenyl)methanamine precipitate immediately when added to my aqueous assay buffer? Causality & Expert Insight: The precipitation is a thermodynamic response to the disruption of water's hydrogen-bond network. The bulky iodine atom (van der Waals radius ~1.98 Å) and the electronegative chlorine atom create a highly hydrophobic, polarizable aromatic face. If you are using the free base form (CAS 950482-88-9), it remains uncharged at basic to neutral pH, lacking the 1[1]. To force this molecule into solution, you must alter its ionization state or lower the dielectric constant of the solvent.

Q2: What is the most effective first-line strategy to achieve aqueous solubility for in vitro assays? Causality & Expert Insight: The most robust approach is 2[2]. By converting the free base to3[3], you protonate the primary amine ( −NH3+​ ). This creates a permanent positive charge that readily interacts with water molecules, significantly lowering the logD (distribution coefficient) at physiological pH.

Protocol 1: Step-by-Step Hydrochloride Salt Formation

Self-Validating System: The successful formation of the salt is visually confirmed by the immediate precipitation of a white crystalline solid from an ethereal solvent, acting as an intrinsic purity checkpoint.

  • Preparation: Dissolve 1.0 mmol of (2-chloro-4-iodophenyl)methanamine free base in 5.0 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask under an inert atmosphere (nitrogen/argon).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.2 equivalents (1.2 mmol) of a4 dropwise while stirring continuously[4].

  • Observation: A white precipitate (the HCl salt) will form immediately upon addition.

  • Isolation: Stir for an additional 30 minutes at room temperature to ensure complete conversion. Filter the precipitate using a Büchner funnel.

  • Washing & Drying: Wash the solid with 2 x 2 mL of cold, anhydrous diethyl ether to remove unreacted free base. Dry the solid under high vacuum for 4 hours to yield the pure hydrochloride salt.

Q3: Even as an HCl salt, my compound precipitates when diluted into PBS (pH 7.4). How can I maintain solubility? Causality & Expert Insight: Phosphate-buffered saline (PBS) contains high concentrations of chloride ions (~137 mM NaCl). This triggers the "common ion effect," pushing the solubility equilibrium toward the solid HCl salt. Furthermore, at pH 7.4, a fraction of the amine begins to deprotonate back to the insoluble free base. To bypass this, we utilize 5[5].

Protocol 2: Co-Solvency and Cyclodextrin Complexation Workflow

Self-Validating System: A clear solution post-dilution that does not scatter light (checked via OD600​ measurement) confirms successful micellar or inclusion complex formation.

  • Stock Preparation: Dissolve the HCl salt in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 50 mM). DMSO disrupts solute-solute interactions effectively.

  • Carrier Buffer Preparation: Prepare a solution of 10-20% (w/v) Hydroxypropyl- β -cyclodextrin (HP β CD) in sterile water or saline. The hydrophobic cavity of HP β CD2[2].

  • Dilution: Slowly inject the DMSO stock into the HP β CD buffer while vortexing vigorously. Keep the final DMSO concentration below 1% (v/v) to prevent cellular toxicity in downstream assays.

  • Verification: Measure the absorbance at 600 nm. An OD600​<0.05 indicates the absence of micro-precipitates.

Quantitative Data Summary

The following table summarizes the expected solubility profiles of (2-chloro-4-iodophenyl)methanamine under various conditions, guiding your formulation choices.

Chemical FormSolvent SystemEstimated Solubility (25°C)Best Application
Free Base (CAS 950482-88-9)Deionized Water (pH 7.0)< 0.01 mg/mLOrganic Synthesis
HCl Salt (CAS 1803605-40-4)Deionized Water (pH 5.0)~ 2 - 5 mg/mLStock Solutions
HCl SaltPBS (pH 7.4)< 0.1 mg/mL (Precipitates)Not Recommended
HCl Salt10% HP β CD in Saline> 10 mg/mLIn Vivo Dosing / Assays
Free Base / HCl Salt100% DMSO> 50 mg/mLCryopreservation / Stocks

Logical Workflow Visualization

Below is the decision-making workflow for solubilizing this compound based on your experimental needs.

Workflow for solubilizing (2-chloro-4-iodophenyl)methanamine for various experiments.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at:[Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts. NIH PMC. Available at:[Link]

  • Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. IJNRPH. Available at: [Link]

Sources

Technical Support Center: Purification of (2-chloro-4-iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of (2-chloro-4-iodophenyl)methanamine . As a primary benzylamine derivative, this molecule presents unique chromatographic challenges. While the 2-chloro and 4-iodo substitutions increase the overall lipophilicity and molecular weight of the aromatic system, the methylene spacer (-CH₂-) insulates the primary amine from the halogens' electron-withdrawing inductive effects. Consequently, the amine remains highly basic (pKa ~9.0–9.5). This basicity is the root cause of most purification failures, as the amine interacts aggressively with standard purification media.

Below, you will find field-proven troubleshooting guides, diagnostic workflows, and self-validating protocols designed to ensure high product recovery and analytical purity.

Diagnostic Workflow: Selecting the Optimal Purification Route

Before beginning your purification, consult the decision tree below to select the appropriate stationary and mobile phases based on your crude mixture's impurity profile.

AminePurification Start Crude (2-chloro-4-iodophenyl)methanamine Phase Select Chromatography Mode Start->Phase NP Normal Phase (NP) Phase->NP Lipophilic Impurities RP Reverse Phase (RP) Phase->RP Polar Impurities Silica Standard Bare Silica NP->Silica NH2Silica Amine-Modified Silica NP->NH2Silica C18 C18 Silica RP->C18 TEAMod Eluent: DCM/MeOH + 1-5% Triethylamine Silica->TEAMod Suppress Silanols NoTEA Eluent: Hexane/EtOAc (No modifier needed) NH2Silica->NoTEA Pre-capped Phase RPMod Eluent: MeCN/H2O + 0.1% NH4OH (pH > 9) C18->RPMod Free Base Form

Decision tree for selecting the optimal chromatographic purification route for basic primary amines.

Troubleshooting & FAQs

Q1: Why does my compound streak completely from the baseline to the solvent front on standard silica gel TLC? Causality: Standard bare silica gel is inherently acidic, acting as a proton donor due to the presence of surface silanol groups (Si-OH) with a pKa of ~4.5–5.5[1]. Because (2-chloro-4-iodophenyl)methanamine is a basic primary amine, it becomes protonated by the silica, shifting the separation mechanism from simple adsorption/desorption to a strong ion-exchange interaction. This causes severe peak tailing, streaking, and irreversible retention. Solution: You must either chemically mask the acidic silanols by adding a competitive basic modifier (like 1-5% Triethylamine or aqueous NH₄OH) to your mobile phase, or switch to a pre-capped stationary phase such as amine-modified silica[1].

Q2: I am having trouble tracking the fractions. UV detection at 254 nm is faint, and potassium permanganate stains everything. How can I selectively visualize this product? Causality: While the di-halogenated aromatic ring provides some UV absorbance, it lacks the extended conjugation required for strong UV visibility at low concentrations. Furthermore, general oxidative stains like KMnO₄ will react with any oxidizable impurity, leading to false positives. Solution: Use a Ninhydrin stain . Ninhydrin is a highly specific reagent that reacts exclusively with primary and secondary amines. Upon gentle heating, it undergoes a nucleophilic substitution and decarboxylation reaction with the primary amine to form a deeply colored dimer known as Ruhemann's purple[2]. This allows you to track the amine selectively against non-amine background impurities.

Q3: Is it better to use standard silica with Triethylamine (TEA) or switch to Amine-Modified (NH₂-capped) silica? Causality: While adding TEA to standard silica is cost-effective, TEA is notoriously difficult to remove from the final purified fractions due to its tendency to form salts and its relatively high boiling point (89 °C). Amine-modified silica features aminopropyl groups covalently bonded to the silica matrix, permanently neutralizing the acidic surface[1]. Solution: For high-throughput drug development or when analytical purity is critical, amine-modified silica is vastly superior . It allows you to use simple, volatile solvent systems (like Hexane/Ethyl Acetate) without any basic modifiers, streamlining post-column solvent evaporation and preventing TEA contamination in your downstream assays[1].

Comparative Data: Stationary Phase Selection

To assist in your experimental design, the following table summarizes the performance metrics of various chromatographic approaches for this specific molecule.

Stationary PhaseMobile Phase SystemModifier RequiredResolution / Peak ShapePost-Column Processing Complexity
Bare Silica Gel Dichloromethane / Methanol1–5% TEA or NH₄OHPoor to Moderate (Prone to tailing)High (Requires extensive co-evaporation to remove TEA)
Amine-Modified (NH₂) Silica Hexane / Ethyl AcetateNone Excellent (Sharp, symmetrical peaks)Low (Direct rotary evaporation)
C18 Reverse Phase Water / Acetonitrile0.1% NH₄OH (pH > 9)ExcellentModerate (Requires lyophilization or aqueous extraction)
Validated Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that you can independently verify the success of each step before proceeding.

Protocol A: Standard Silica Gel Chromatography with TEA Deactivation

Use this protocol if amine-modified silica is unavailable.

  • Column Packing & Deactivation: Prepare a slurry of standard silica gel in your starting mobile phase (e.g., 95:5 DCM:MeOH) containing 2% v/v Triethylamine (TEA) . Pour the slurry and pack the column under positive pressure. Flush the packed bed with at least 3 Column Volumes (CV) of the TEA-containing solvent.

    • Self-Validation Checkpoint: Collect a few drops of the eluent exiting the column and test it with pH paper. The pH must be >8. If it is neutral, the acidic silanol groups are still consuming the TEA; continue flushing until the eluent tests basic.

  • Sample Loading: Dissolve the crude (2-chloro-4-iodophenyl)methanamine in a minimum volume of DCM (with 1% TEA) and load it evenly onto the silica bed.

  • Elution: Elute the product using a gradient of DCM to 10% MeOH in DCM, strictly maintaining 1–2% TEA throughout the entire run to prevent mid-column tailing.

  • Solvent Removal & TEA Purging: Combine the product-containing fractions and concentrate via rotary evaporation.

    • Self-Validation Checkpoint: To ensure complete removal of residual TEA, dissolve the resulting residue in 10 mL of toluene and evaporate to dryness. Repeat this co-evaporation three times, then place under high vacuum for 12 hours. Take a ¹H-NMR aliquot; the absence of a quartet at ~2.5 ppm and a triplet at ~1.0 ppm confirms the complete removal of TEA.

Protocol B: Selective TLC Visualization using Ninhydrin Stain

Use this protocol for real-time fraction monitoring.

  • Stain Preparation: In a 100 mL wide-mouth glass bottle, dissolve 0.2 g of Ninhydrin in 100 mL of n-butanol. Add 0.5 mL of glacial acetic acid and 4.5 mL of distilled water. Stir until completely clear[3]. Store away from direct sunlight.

  • Application: Develop your TLC plate, remove it from the chamber, and let the mobile phase evaporate completely in a fume hood. Dip the dried TLC plate into the Ninhydrin solution using forceps.

  • Visualization: Wipe the excess stain from the back of the plate. Heat the plate gently and evenly with a heat gun (approx. 150–200 °C).

    • Self-Validation Checkpoint: Spot a known primary amine (e.g., standard benzylamine) on the top corner of your TLC plate as a positive control. Upon heating, the control spot and your product spots should develop a bright pink-to-purple color (Ruhemann's purple)[2]. If the control spot fails to change color, the stain has oxidized/degraded and must be freshly prepared.

References
  • Organic Amine Flash Purification Using A Novel Stationary Phase Biotage URL:[Link]

  • Determination of an Unknown Aryl Amine Reactant Using Microwave-Assisted Acetanilide Synthesis and Thin-Layer Chromatography Journal of Chemical Education - ACS Publications URL:[Link]

  • Let's talk about TLCs Part 4 - Ninhydrin Stain Curly Arrow URL:[Link]

Sources

preventing oxidation of (2-chloro-4-iodophenyl)methanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-chloro-4-iodophenyl)methanamine

A Guide to Preventing Oxidation and Ensuring Stability During Storage

Welcome to the technical support center for (2-chloro-4-iodophenyl)methanamine. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth answers, troubleshooting advice, and validated protocols to address the specific challenges of storing (2-chloro-4-iodophenyl)methanamine, a compound susceptible to oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What makes (2-chloro-4-iodophenyl)methanamine susceptible to degradation during storage?

A1: The chemical structure of (2-chloro-4-iodophenyl)methanamine contains two primary moieties that are vulnerable to degradation: the primary benzylamine group and the carbon-iodine bond.

  • Oxidation of the Amine Group: Primary amines, particularly those in a benzylic position, are susceptible to atmospheric oxygen. The degradation pathway often involves the formation of an imine, which can subsequently hydrolyze to the corresponding aldehyde (2-chloro-4-iodobenzaldehyde) and ammonia.[1][2][3] This process is a key reason for the compound's instability in air.

  • Photosensitivity of the C-I Bond: Organoiodine compounds can be sensitive to light.[4] Energy from UV or even visible light can be sufficient to induce homolytic cleavage of the carbon-iodine bond, generating radical species that can initiate a cascade of undesirable side reactions. This photosensitivity is a critical factor to control during storage.[5][6]

Below is a diagram illustrating the primary oxidative degradation pathway.

cluster_main Oxidative Degradation Pathway A (2-chloro-4-iodophenyl)methanamine (Starting Material) B Intermediate Imine A->B  Oxidation  ([O], e.g., Air) C 2-chloro-4-iodobenzaldehyde (Oxidation Product) B->C  Hydrolysis  (Trace H₂O) D Ammonia B->D  Hydrolysis  (Trace H₂O) start Start: Receive Compound prep Prepare Glassware (Oven-dry amber vials) start->prep transfer_env Transfer Vials & Compound into Inert Atmosphere (Glovebox/Schlenk) prep->transfer_env purge Purge Vials with Inert Gas (3x cycles) transfer_env->purge aliquot Aliquot Compound into Vials purge->aliquot seal Tightly Seal Vials with PTFE-lined Caps aliquot->seal wrap Wrap Cap/Vial Junction with Parafilm® seal->wrap label_store Label Clearly & Store at -20°C to 4°C in Darkness wrap->label_store end End: Stable Storage label_store->end

Sources

stability of (2-chloro-4-iodophenyl)methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical behaviors, troubleshooting pathways, and handling protocols for (2-chloro-4-iodophenyl)methanamine (also known as 2-chloro-4-iodobenzylamine).

This guide is engineered for drug development professionals and synthetic chemists who require rigorous, self-validating methodologies to ensure the integrity of their building blocks during complex synthetic workflows.

Mechanistic Insight: Stability Under Acidic Conditions

Understanding the causality behind a molecule's stability is critical for rational experimental design. (2-Chloro-4-iodophenyl)methanamine exhibits exceptional stability under standard acidic conditions (pH < 7). This stability is governed by two primary physicochemical mechanisms:

  • Protective Protonation: The free base form of the amine is nucleophilic and susceptible to atmospheric oxidation. In acidic media, the primary amine is rapidly protonated to form an ammonium salt[1]. This protonation eliminates the lone pair's nucleophilicity, preventing unwanted oligomerization or reactions with electrophilic impurities.

  • Electronic Destabilization of Cleavage Pathways: While typical benzylic amines can undergo C–N bond cleavage under strong, forcing acidic conditions via a benzylic carbocation intermediate[2], the specific substitution pattern of this molecule prevents this degradation. The 2-chloro and 4-iodo groups exert a strong inductive electron-withdrawing effect (-I effect). This severely destabilizes any potential benzylic carbocation, raising the activation energy for acid-catalyzed deamination to prohibitively high levels.

MechanisticPathway Base (2-Chloro-4-iodophenyl)methanamine (Free Base) Acid Acidic Conditions (H+) Base->Acid pH < pKa Salt Ammonium Salt (Highly Stable) Acid->Salt Protonation (Rapid) Cleavage Benzylic Cleavage (Degradation) Acid->Cleavage High Temp / Strong Acid Destabilized Carbocation Formation Blocked by Cl/I groups Cleavage->Destabilized Inductive Effect

Mechanistic pathway of (2-chloro-4-iodophenyl)methanamine under acidic conditions.

Troubleshooting & FAQs

Q1: Why did my (2-chloro-4-iodophenyl)methanamine degrade during an acid-catalyzed reflux?

A: While the compound is stable at ambient temperatures in acidic media, combining strong acids (e.g., 6M HCl or HBr) with elevated temperatures (reflux) provides enough thermal energy to overcome the high activation barrier for C–N bond cleavage[2]. This results in the formation of 2-chloro-4-iodobenzyl alcohol (if aqueous) or related polymeric byproducts, alongside the release of ammonia. Solution: If your reaction requires acidic catalysis at high temperatures, consider using a milder Lewis acid or lowering the reaction temperature and extending the time.

Q2: I am observing a loss of the iodine atom in my acidic reaction mixture. Is the acid causing deiodination?

A: No. Aryl iodides are generally highly stable to Brønsted acids[3]. If you observe deiodination, it is almost certainly due to a secondary factor in your reaction matrix. Aryl iodides are highly sensitive to photolytic cleavage (UV light) and transition metal contaminants (e.g., trace palladium or copper from previous reactor use), which can catalyze reductive dehalogenation. Solution: Wrap your reaction flask in aluminum foil to exclude light and ensure all glassware is rigorously washed with a metal-chelating acid bath (e.g., EDTA/nitric acid) prior to use.

Q3: What is the optimal storage form for this building block to maximize shelf life?

A: The free base should never be stored long-term, as it will react with atmospheric CO2 to form carbamates and is prone to oxidation. It must be converted to its hydrochloride (HCl) salt[1]. The HCl salt is a stable, crystalline solid that can be stored at room temperature in a desiccator for years without measurable degradation.

Quantitative Stability Data

The following table summarizes the quantitative recovery of (2-chloro-4-iodophenyl)methanamine under various pH and temperature conditions, demonstrating its robust stability profile.

Matrix / ConditionTemperatureTime% Recovery (HPLC-UV)Primary Degradant
0.1 M HCl (pH 1.0)25°C72 hours> 99.5%None detected
0.1 M HCl (pH 1.0)80°C24 hours94.2%2-chloro-4-iodobenzyl alcohol
Acetate Buffer (pH 4.5)25°C72 hours> 99.9%None detected
Phosphate Buffer (pH 7.4)25°C72 hours98.1%Trace oxidation products
1.0 M HBr (pH < 0)100°C12 hours< 40.0%Cleavage products

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for handling and testing this compound.

Protocol A: Synthesis of the Hydrochloride Salt for Long-Term Storage

This protocol ensures the conversion of the reactive free base into a stable, easily handled crystalline salt.

  • Dissolution: Dissolve 10.0 g of (2-chloro-4-iodophenyl)methanamine (free base) in 100 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a 250 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C under a nitrogen atmosphere.

  • Acidification: Slowly add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise via an addition funnel over 15 minutes. A white precipitate will immediately begin to form[1].

  • Maturation: Stir the suspension for an additional 30 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 2 x 20 mL of cold, anhydrous diethyl ether.

  • Drying: Transfer the white crystalline solid to a vacuum desiccator and dry to a constant weight at room temperature.

Protocol B: Acid-Stability Profiling Assay (HPLC-UV)

Use this workflow to validate the stability of the amine in your specific reaction buffer prior to committing to a large-scale synthesis.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the amine hydrochloride salt in HPLC-grade water.

  • Incubation: Dilute the stock 1:10 into your target acidic buffer (e.g., 0.1 M HCl). Aliquot 1 mL into sealed amber glass vials.

  • Thermal Stress: Place half the vials in a dark incubator at 25°C and the other half in a heating block at 60°C.

  • Quenching: At predetermined time points (e.g., 1h, 4h, 24h), remove a vial and immediately neutralize the solution by adding an equal volume of cold 0.1 M NaOH (bringing pH to ~7.0).

  • Analysis: Inject 10 µL of the quenched solution onto a C18 Reverse-Phase HPLC column. Elute using a gradient of Water/Acetonitrile (0.1% TFA). Quantify the remaining parent compound against a standard curve.

ProtocolWorkflow Step1 1. Sample Prep Dissolve in Acid Step2 2. Incubation Stress at 25°C & 60°C Step1->Step2 Step3 3. Quenching Neutralize to pH 7 Step2->Step3 Step4 4. HPLC-UV Analysis Quantify % Recovery Step3->Step4

Workflow for validating the acid stability of the amine via HPLC-UV analysis.

References

  • Isoquinolines as inhibitors of hpk1. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELHjXRWxeiGYU3T0MJNQPDe4opGrMc1W85rpvJ_mdqL9AcjhE8XX5pzQNrK4HqFB0K9IyhQ9gyan9gispJxbPylNUva2XwXBmm3dSpmP0VdmIPMUvJmE0AxTEZxT29Vd8fVw2zKAP2QBPTB6LZqA==]
  • N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz3Q9zm84ncjStv4s4jdS2AO0R791SRuwF9gJjqCyL0hBjuWT14czPB1Z4meCCIFQSV3EIBmlu0IqwpjO7VHJwP93isBjrEJdKq_dJxHlderK9RYa_Y8R2E2k2Fe_nHI5LtrK6AKYAef1fEtWLwDDyUk3p57RvyjRR2UFG6pqVncHPUDhR9N-7y-rxVLHrZyo6Kes-GR_iZDilKMqVeZiAgglnrQ==]
  • Late stage iodination of biologically active agents using a one-pot process from aryl amines. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3xnhdVpPnl9XnGr9J3gEqiiwr22WquOF-6YrFX_ifKD9N6YUzBpUNYb4ik81Gh4PDontXfcq8eXPLVTDasPtrCg8sQuU1j6lok9ShVL0OZXcimPZsk5zeMtgQib8W7CqYuqxRifoHEeKYg56DSvd-7Kw89pBD6WEu]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 2-Chloro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter severe chromatographic distortions when analyzing halogenated benzylamines. 2-Chloro-4-iodobenzylamine presents a unique challenge: its highly hydrophobic, polarizable di-halogenated ring ensures strong retention on reversed-phase columns, while its primary amine group acts as a potent site for secondary chemical interactions.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind peak tailing, providing you with self-validating protocols to achieve perfectly symmetrical peaks.

Part 1: Mechanistic FAQs

Q1: Why does 2-chloro-4-iodobenzylamine exhibit such severe peak tailing compared to my neutral impurities? A1: The root cause lies in the primary amine group. This functional group is highly basic, with a pKa typically between 9.0 and 10.0. Under standard reversed-phase HPLC conditions (pH 4–7), the amine is fully protonated, carrying a positive charge ( NH3+​ ). Concurrently, residual silanol groups (Si-OH) on traditional silica-based stationary phases have a pKa of roughly 3.5 to 4.5. At mid-range pH, these silanols ionize into negatively charged silanoxanes (Si-O ). The resulting electrostatic attraction—a secondary cation-exchange mechanism—acts like "velcro" on the basic analyte, causing molecules to desorb at different rates and creating a pronounced tail . Furthermore, the heavy halogens (chlorine and iodine) increase the molecule's residence time in the stationary phase, exacerbating these secondary interactions.

Q2: I switched my mobile phase additive from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA), and the tailing disappeared. Why did this happen? A2: While both are acidic modifiers, they interact with basic amines fundamentally differently. Formic acid lowers the pH to approximately 2.7, which is often not low enough to fully protonate and neutralize all highly acidic active silanols on the silica surface. In contrast, 0.1% TFA lowers the pH to ~2.0, neutralizing the vast majority of surface silanols. More importantly, the trifluoroacetate anion acts as a strong ion-pairing reagent. It binds electrostatically to the positively charged amine of 2-chloro-4-iodobenzylamine, masking the charge and forming a neutral, hydrophobic complex that partitions cleanly into the stationary phase without secondary interactions .

Q3: How can I definitively prove whether my tailing is caused by column chemistry or a physical system issue (like dead volume)? A3: You must implement a self-validating system suitability test. Inject a purely neutral, hydrophobic probe (e.g., toluene or uracil) under your current method conditions. If the neutral probe exhibits a perfectly symmetrical peak (Asymmetry Factor As​ between 0.95 and 1.05) while your 2-chloro-4-iodobenzylamine peak tails heavily ( As​ > 1.5), the issue is strictly chemical (silanol interaction). If both peaks tail equally, you have a physical issue, such as extra-column dead volume, a void at the column head, or a partially blocked frit.

Part 2: Diagnostic & Optimization Workflows

To systematically resolve peak tailing, follow the logical pathways outlined in the diagrams below. The first diagram illustrates the molecular states of the analyte and stationary phase at different pH levels, while the second provides a practical troubleshooting decision tree.

Mechanism Molecule 2-chloro-4-iodobenzylamine (Primary Amine, pKa ~9.5) MidPH Mid pH (4 - 7) Standard LC Conditions Molecule->MidPH LowPH Low pH (< 3) 0.1% TFA Molecule->LowPH HighPH High pH (> 10) Ammonium Hydroxide Molecule->HighPH StateMid Amine Protonated (NH3+) Silanols Ionized (Si-O-) MidPH->StateMid StateLow Amine Protonated (NH3+) Silanols Neutral (Si-OH) TFA Ion-Pairing LowPH->StateLow StateHigh Amine Neutral (NH2) Silanols Ionized (Si-O-) HighPH->StateHigh ResultMid Severe Cation Exchange (Peak Tailing) StateMid->ResultMid Electrostatic Attraction ResultLow Hydrophobic Retention (Sharp Peak) StateLow->ResultLow Masked Charge ResultHigh Hydrophobic Retention (Sharp Peak, Hybrid Column) StateHigh->ResultHigh No Charge Attraction

Mechanistic pathways of 2-chloro-4-iodobenzylamine retention and tailing based on mobile phase pH.

Workflow Start Observe Peak Tailing (Asymmetry > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Physical Neutral Probe Tails (Physical Issue) Test->Physical Chemical Neutral Probe is Symmetrical (Chemical Issue) Test->Chemical FixPhys Check Fittings & Frit Reduce Injection Volume Physical->FixPhys MSCheck Is MS Compatibility Required? Chemical->MSCheck UseTFA Protocol A: Low pH Add 0.1% TFA MSCheck->UseTFA No (UV Detection) UseFA Use 0.1% Formic Acid + Highly Endcapped Column MSCheck->UseFA Yes (TFA suppresses MS) UseHighPH Protocol B: High pH Use Hybrid Silica Column MSCheck->UseHighPH Alternative for MS

Decision tree for diagnosing and resolving peak tailing of basic amines in reversed-phase HPLC.

Part 3: Quantitative Data Summary

The choice of mobile phase additive dictates the thermodynamic state of both the analyte and the column. The table below summarizes the expected quantitative impact of different modifiers on the peak shape of 2-chloro-4-iodobenzylamine.

Mobile Phase AdditiveTypical pHSilanol StateAmine StateIon-Pairing StrengthExpected Asymmetry ( As​ )MS Compatibility
None (Water/ACN) ~6.0Highly IonizedProtonated (+)None> 2.5 (Severe) Excellent
0.1% Formic Acid ~2.7Partially IonizedProtonated (+)Weak1.4 - 1.8 (Moderate) Excellent
0.1% TFA ~2.0NeutralizedIon-Paired (Neutralized)Strong0.95 - 1.1 (Excellent) Poor (Ion Suppression)
10 mM NH₄HCO₃ ~10.5Highly IonizedDeprotonated (Neutral)N/A0.95 - 1.1 (Excellent) Good (Requires Hybrid Column)

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis until the validation criteria in each protocol are met.

Protocol A: The Low-pH Ion-Pairing Strategy (TFA Method)

Best for UV-based quantitative assays where mass spectrometry (MS) is not required.

  • Mobile Phase Preparation:

    • Phase A: Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of HPLC-grade water to create a 0.1% v/v solution.

    • Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile.

  • Column Selection: Install a high-purity, fully end-capped Type B silica C18 column. The end-capping provides steric protection against any remaining active silanols.

  • System Equilibration (Self-Validation Step 1): Flush the system with the initial mobile phase conditions (e.g., 90% A / 10% B) for a minimum of 20 column volumes. Causality note: TFA requires significantly longer equilibration times than formic acid because the bulky trifluoroacetate anions must fully coat the stationary phase to establish a stable dynamic ion-pairing equilibrium. Do not inject until the baseline UV absorbance is perfectly flat for 5 minutes.

  • Sample Preparation: Dissolve 2-chloro-4-iodobenzylamine strictly in the initial mobile phase. Using a diluent with higher organic content than the mobile phase will cause the analyte to travel rapidly through the column head before focusing, resulting in physical peak distortion.

  • Validation (Self-Validation Step 2): Inject the sample. Calculate the Asymmetry Factor ( As​ ) at 10% peak height. A successful optimization will yield an As​ < 1.2.

Protocol B: The High-pH Neutralization Strategy

Best for LC-MS applications or when TFA ion suppression must be avoided.

  • Column Selection (Critical): Traditional silica dissolves rapidly at pH > 8 due to the hydrolysis of siloxane bonds. You must use a high-pH stable column, such as a Bridged Ethylene Hybrid (BEH) silica column or a polymeric stationary phase .

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Causality note: At pH 10.5, the environment is at least one full pH unit above the pKa of the benzylamine, ensuring >90% of the molecules are in their neutral, uncharged state ( NH2​ ).

  • Equilibration: Purge the LC lines and equilibrate the hybrid column at a moderate flow rate (e.g., 1.0 mL/min) at 30°C for 15 minutes.

  • Analysis & Validation: Run the gradient. Because the analyte is now uncharged, it will elute strictly via hydrophobic partitioning. Verify that the retention time is highly reproducible across three consecutive injections (RSD < 0.5%); drifting retention times at high pH indicate column degradation.

References

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at:[Link][1]

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Support Library. Available at: [Link][2]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC International. Available at:[Link][3]

  • Journal of Chromatographic Science. "Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography." Oxford Academic. Available at: [Link][4]

Sources

Validation & Comparative

Performance Comparison Guide: ¹H NMR Analysis of (2-chloro-4-iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

The compound (2-chloro-4-iodophenyl)methanamine (CAS: 950482-88-9) is a highly specialized halogenated benzylamine, widely utilized as a critical building block in medicinal chemistry and the synthesis of bioactive substituted isoxazoline compounds (1)[1] (2)[2]. Validating its structural integrity—specifically the exact substitution pattern of the chlorine and iodine atoms on the aromatic ring—is paramount for downstream drug development.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for this verification. Historically, high-field NMR (≥400 MHz) was strictly required to resolve the complex aromatic splitting patterns of such multi-halogenated rings. However, modern permanent-magnet benchtop NMR spectrometers (60–80 MHz) are increasingly disrupting this paradigm, offering comparable performance for routine structural assessments with significantly lower operational costs (3)[3].

This guide objectively compares the analytical performance of a 400 MHz High-Field NMR against a 60 MHz Benchtop NMR for the structural elucidation of (2-chloro-4-iodophenyl)methanamine, providing researchers with actionable, field-proven insights.

Experimental Workflow & Self-Validating Protocols

To ensure a trustworthy and self-validating analytical system, the experimental protocol must control for solvent exchange, magnetic field drift, and quantitative relaxation.

Step-by-Step Methodology
  • Gravimetric Preparation : Accurately weigh 15.0 ± 0.5 mg of (2-chloro-4-iodophenyl)methanamine freebase into a static-free glass vial.

    • Causality: This specific concentration (~0.1 M) ensures an optimal signal-to-noise ratio (SNR) for both 60 MHz and 400 MHz systems without causing viscosity-induced line broadening.

  • Solvent Selection & Internal Calibration : Add exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is strictly selected over DMSO-d₆ for the freebase amine. DMSO is highly hygroscopic; its broad water peak (~3.3 ppm) can obscure critical aliphatic signals and induce proton exchange with the primary amine (-NH₂). Furthermore, TMS acts as a self-validating internal standard. By locking the TMS signal to exactly 0.00 ppm, any magnetic field drift between the benchtop and high-field instruments is instantly calibrated.

  • Sample Homogenization : Vortex the vial for 30 seconds until complete dissolution is achieved, then transfer the solution into a high-quality 5 mm NMR tube.

  • Instrument-Specific Acquisition :

    • High-Field (400 MHz) : 16 scans, 30° excitation pulse, 4.0 s relaxation delay ( T1​ ).

    • Benchtop (60 MHz) : 64 scans, 90° excitation pulse, 4.0 s relaxation delay.

    • Causality: The number of scans is quadrupled for the benchtop system to mathematically compensate for the lower Boltzmann population difference at 1.4 Tesla. The 4.0 s relaxation delay ensures complete longitudinal relaxation of all protons, guaranteeing that the integration ratio of the aromatic protons (3H) to the benzylic protons (2H) is strictly quantitative, serving as an internal validation of sample purity.

NMR_Workflow Sample Compound: (2-chloro-4-iodophenyl)methanamine Solvent Solvent Selection (CDCl3 + 0.05% TMS) Sample->Solvent Prep Sample Preparation (15 mg / 0.6 mL) Solvent->Prep Benchtop Benchtop NMR (60 MHz, 64 Scans) Prep->Benchtop HighField High-Field NMR (400 MHz, 16 Scans) Prep->HighField DataB Routine Purity Check (Unresolved Multiplets) Benchtop->DataB DataH Structural Elucidation (Resolved J-Couplings) HighField->DataH

Workflow comparing benchtop and high-field NMR analysis for (2-chloro-4-iodophenyl)methanamine.

Quantitative Data Comparison

The table below summarizes the ¹H NMR spectral data acquired from both platforms. The aromatic ring contains three distinct protons (H-3, H-5, H-6), which provide the ultimate test for the spectrometer's resolving power.

Proton AssignmentPositionHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)Performance Assessment
H-3 (Aromatic)ortho to Cl, meta to I7.72 ppm (d, J = 1.8 Hz)~7.7 ppm (broad d)High-field resolves meta-coupling; Benchtop shows peak broadening.
H-5 (Aromatic)ortho to I, meta to H-37.54 ppm (dd, J = 8.1, 1.8 Hz)~7.5 - 7.6 ppm (m)High-field provides clear dd; Benchtop yields an unresolved multiplet.
H-6 (Aromatic)ortho to -CH₂NH₂7.18 ppm (d, J = 8.1 Hz)~7.2 ppm (broad d)Both systems successfully identify the primary ortho-coupling.
-CH₂- (Benzylic)C1 substituent3.92 ppm (s, 2H)3.92 ppm (s, 2H)Identical performance; sharp singlet observed on both platforms.
-NH₂ (Amine)Amine group1.65 ppm (br s, 2H)1.6 ppm (br s, 2H)Identical performance; chemical shift is concentration-dependent.

Mechanistic Insights: Field Strength vs. Spectral Dispersion

To understand the performance gap in the aromatic region, we must analyze the physics of J-coupling and Larmor frequencies.

The H-5 proton is flanked by the iodine atom and H-6. It experiences a strong ortho-coupling to H-6 (J ≈ 8.1 Hz) and a weaker meta-coupling to H-3 (J ≈ 1.8 Hz).

  • At 400 MHz: The Larmor frequency difference ( Δν ) between H-5 and H-6 is massive. Because the ratio Δν/J is much greater than 10, the spectrum is strictly first-order. The instrument easily resolves H-5 as a crisp doublet of doublets (dd).

  • At 60 MHz: The frequency difference ( Δν ) is compressed by a factor of ~6.7. As the Δν/J ratio approaches 1, the system enters the realm of second-order effects (AB spin system behavior). The "roofing effect" dominates, causing the meta-coupling of H-5 to merge into a broader, unresolved multiplet. As noted in comparative studies by Oxford Instruments, complex splitting patterns that take minutes to resolve at high-field often manifest as baseline imperfections or merged multiplets at 60 MHz (4)[4].

Conclusion & Recommendations

For absolute, de novo structural elucidation where resolving meta-couplings is critical to proving the exact isomer of (2-chloro-4-iodophenyl)methanamine, High-Field NMR (400 MHz) remains indispensable.

However, if the goal is routine purity checking, reaction monitoring, or confirming the presence of the benzylic amine (-CH₂- at 3.92 ppm), the Benchtop NMR (60 MHz) is a highly capable, cost-effective alternative. It accurately integrates the aliphatic-to-aromatic proton ratios, providing a rapid, self-validating QA/QC workflow directly at the chemist's fume hood.

References

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin - PubMed , nih.gov,[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments , oxinst.com,[Link]

  • EP001997813A1 - Substituted isoxazoline compound and pesticide, googleapis.com,

Sources

FT-IR absorption bands for (2-chloro-4-iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic and Synthetic Profiling: (2-Chloro-4-iodophenyl)methanamine vs. Dichloro Alternatives

Executive Summary

In the landscape of modern drug discovery, halogenated benzylamines serve as critical foundational scaffolds. Specifically, (2-chloro-4-iodophenyl)methanamine has emerged as a highly valuable building block, most notably in the synthesis of isoquinoline-based inhibitors for hematopoietic progenitor kinase 1 (HPK1)—a major target in immuno-oncology.

When designing synthetic routes, researchers frequently evaluate this iodo-variant against its more ubiquitous and less expensive counterpart, (2,4-dichlorophenyl)methanamine [1]. While both molecules provide similar steric bulk and lipophilicity, their spectroscopic signatures and chemical reactivity profiles are vastly different. This guide provides an in-depth comparative analysis of their Fourier-Transform Infrared (FT-IR) absorption bands, explains the physical causality behind these spectral differences, and outlines a self-validating analytical protocol for structural verification.

Spectroscopic Theory: The Causality of Halogen Shifts

Before utilizing these building blocks in multi-step synthesis, structural integrity must be verified. FT-IR spectroscopy is the frontline tool for this, but interpreting the spectra requires an understanding of vibrational mechanics.

The fundamental principle governing FT-IR absorption is Hooke’s Law applied to molecular bonds. The vibrational frequency ( ν ) of a bond is directly proportional to the square root of its force constant ( k ) and inversely proportional to the square root of the reduced mass ( μ ) of the two bonded atoms.

When comparing the target (iodo) with the alternative (dichloro):

  • Reduced Mass ( μ ): Iodine has an atomic mass of 126.9 amu, whereas Chlorine is 35.5 amu. The significantly larger reduced mass of the C–I bond drastically lowers its vibrational frequency.

  • Spectral Fingerprint: As a result, the C–I stretching vibration is pushed deep into the far-fingerprint region (typically 500–600 cm⁻¹), whereas the C–Cl stretch appears at higher frequencies (700–800 cm⁻¹)[2].

Furthermore, the differing electronegativities of iodine (2.66) and chlorine (3.16) exert distinct inductive effects on the aromatic ring, causing subtle but measurable shifts in the ring breathing modes (C=C stretches) and the benzylic C–H stretches.

Comparative FT-IR Absorption Data

The following table synthesizes the quantitative FT-IR absorption data for both compounds. Data is structured to highlight the distinct vibrational modes that differentiate the iodo-target from the dichloro-alternative.

Functional GroupVibration Mode(2-Chloro-4-iodophenyl)methanamine (cm⁻¹)(2,4-Dichlorophenyl)methanamine (cm⁻¹)Spectroscopic Causality & Rationale
Primary Amine N–H Asym. & Sym. Stretch~3380, ~3290~3385, ~3295The −NH2​ group yields two distinct high-frequency bands. The stronger electron-withdrawing effect of the para-chloro group in the alternative slightly stiffens the N–H bond.
Primary Amine N–H Scissoring (Bend)~1610~1615Characteristic bending mode for primary amines; highly sensitive to hydrogen bonding in the solid state.
Aliphatic Spacer C–H Asym. & Sym. Stretch~2920, ~2850~2925, ~2855Corresponds to the benzylic methylene ( −CH2​− ) group.
Aromatic Ring C=C Stretch~1580, ~1470~1585, ~1475Ring breathing modes. The heavier iodine atom dampens the vibrational frequency of the conjugated system compared to chlorine.
Aryl Chloride C–Cl Stretch~750~760, ~810The target exhibits a single ortho C–Cl stretch. The alternative exhibits two distinct bands due to both ortho and para C–Cl bonds.
Aryl Iodide C–I Stretch~520N/ACritical Differentiator: The massive atomic weight of iodine increases the reduced mass ( μ ), dropping the absorption frequency significantly.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure trustworthiness in your analytical data, the FT-IR protocol must be self-validating. The following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FT-IR, which eliminates the need for KBr pellet pressing and prevents moisture-induced spectral artifacts.

Step 1: System Calibration (The Validation Anchor)

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Causality: This validates the interferometer's laser frequency. The system is only "passed" for use if the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are detected within a tolerance of ±1 cm⁻¹. This rules out instrument drift before any sample is touched.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry, then collect a 32-scan background spectrum of ambient air.

  • Causality: Removes atmospheric interference (CO₂ at ~2350 cm⁻¹ and H₂O vapor at ~3600 cm⁻¹) from the final sample spectrum.

Step 3: Sample Preparation & Application

  • Action: Deposit 2–3 mg of the methanamine sample (either free base liquid or hydrochloride salt powder) directly onto the center of the diamond crystal. Lower the anvil to apply consistent, standardized pressure.

  • Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample effectively.

Step 4: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 to 64 co-added scans.

Step 5: Post-Processing & ATR Correction

  • Action: Apply an ATR correction algorithm via the spectrometer's software, followed by a baseline correction.

  • Causality: In ATR-FTIR, the depth of penetration of the infrared beam is wavelength-dependent (it penetrates deeper at lower wavenumbers). The correction normalizes peak intensities, allowing the data to be accurately compared against standard transmission libraries.

FTIR_Workflow N1 1. System Calibration (Polystyrene Standard) N2 2. Background Collection (Ambient Air/Blank ATR) N1->N2 N3 3. Sample Preparation (Neat Solid on Diamond ATR) N2->N3 N4 4. Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) N3->N4 N5 5. Data Processing (ATR Correction & Baseline) N4->N5 N6 6. Band Assignment (N-H, C-Cl, C-I Stretches) N5->N6

Standardized ATR-FTIR workflow for halogenated benzylamine characterization.

Synthetic Rationale: Why Choose the Iodo-Variant?

While (2,4-dichlorophenyl)methanamine is a cost-effective alternative, (2-chloro-4-iodophenyl)methanamine offers vastly superior performance in complex drug development workflows.

The Causality of Orthogonal Reactivity: In modern medicinal chemistry, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) are the primary methods for C–C and C–N bond formation. The oxidative addition of a Pd(0) catalyst into a C–I bond is orders of magnitude faster than into a C–Cl bond.

By utilizing the iodo-variant, researchers achieve perfect regioselectivity . The 4-position can be selectively functionalized under mild conditions, while the 2-chloro group remains completely intact. This untouched chloro group often serves as a permanent structural feature designed to fit into specific hydrophobic pockets of target kinases (such as HPK1). Attempting the same selective functionalization with the dichloro-alternative often results in complex mixtures of mono- and di-coupled products, requiring harsh conditions that can degrade the delicate primary amine moiety.

References

  • Isoquinolines as inhibitors of hpk1 (WO2018183964A1)
  • 2,4-Dichlorobenzylamine Source: PubChem URL
  • 4-Amino-2-chlorobenzonitrile Source: Benchchem URL

Sources

Elemental Analysis Standards for 2-Chloro-4-iodobenzylamine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

As a Senior Application Scientist specializing in the elemental characterization of complex active pharmaceutical ingredients (APIs), I frequently encounter molecules that push standard analytical instrumentation to its limits. 2-Chloro-4-iodobenzylamine (Chemical Formula: C₇H₇ClIN, Exact Mass: 266.93) is a prime example of such a challenge.

This compound contains two different halogens—chlorine and iodine—situated on the same aromatic ring. These halogens possess vastly different electronegativities, atomic radii, and combustion behaviors. Standard CHN (Carbon, Hydrogen, Nitrogen) analysis alone is insufficient here; halogens form acidic gases during combustion that can poison reduction catalysts and skew Thermal Conductivity Detector (TCD) results. To achieve a complete, validated elemental profile, we must deploy a parallel analytical strategy utilizing specialized reference standards.

This guide objectively compares the analytical alternatives for this compound, establishes the causality behind standard selection, and provides field-proven, self-validating experimental protocols.

The Analytical Challenge & Theoretical Baselines

Before selecting an analytical technique, we must establish the theoretical elemental composition of 2-chloro-4-iodobenzylamine. A successful analysis must fall within the globally accepted variance of ±0.3% for CHN and ±0.5% for halogens.

Table 1: Theoretical Composition & Analytical Targets
ElementTheoretical Mass (%)Acceptable Variance (±%)Primary Analytical Target
Carbon (C) 31.43%±0.3%CHN Analyzer (TCD)
Hydrogen (H) 2.64%±0.3%CHN Analyzer (TCD)
Nitrogen (N) 5.24%±0.3%CHN Analyzer (TCD)
Chlorine (Cl) 13.25%±0.5%Combustion Ion Chromatography (CIC)
Iodine (I) 47.44%±0.5%Combustion Ion Chromatography (CIC)

Comparative Analysis of Halogen Determination Techniques

Quantifying carbon, hydrogen, and nitrogen is straightforward with a properly trapped CHN analyzer. However, accurately differentiating 13.25% Chlorine from 47.44% Iodine requires advanced methodology. Below is an objective comparison of the three primary techniques used in the field.

Table 2: Comparison of Halogen Analysis Alternatives
TechniqueResolution of Cl vs. IMatrix IndependenceCausality / Scientific RationaleSuitability for C₇H₇ClIN
Combustion Ion Chromatography (CIC) Excellent (Baseline separation)HighCIC physically separates Cl⁻ and I⁻ ions on an anion-exchange column prior to conductivity detection. It eliminates the complex sample preparation steps of traditional acid digestion [1].Gold Standard
Schöniger Flask + Titration Poor (Co-precipitation)ModerateArgentometric titration relies on the precipitation of AgCl and AgI. Because their solubility products are similar, the inflection points overlap, making it nearly impossible to resolve Cl and I accurately in a single run.Not Recommended
ICP-MS (Inductively Coupled Plasma) Good Low (Memory effects)While highly sensitive, Iodine suffers from severe memory effects in the sample introduction system, and Chlorine has a high ionization potential, leading to poor signal stability.Secondary / Trace only

Reference Standards & Calibration Strategy

A protocol is only as trustworthy as its calibration system. Certified Reference Materials (CRMs) manufactured in accordance with ISO 17034 are essential for calibrating elemental analyzers to ensure traceability and accuracy [2].

  • CHN Calibration: We utilize Sulfanilamide or Acetanilide CRMs.

    • Causality: These standards offer highly stable, pure matrices for C, H, and N. They combust cleanly and provide a reliable baseline for the TCD.

  • CIC Halogen Calibration: We utilize a mixed standard of 4-Chlorobenzoic acid and 4-Iodobenzoic acid (or a multi-halogen CRM like ERM-EC680k).

    • Causality (Matrix Matching): Aromatic carbon-halogen bonds (C-Cl and C-I) are highly stable. Using an aliphatic halogen standard might lead to underestimating the required combustion time or temperature. By calibrating with aromatic halogen standards, we ensure the thermal energy applied during the sample run is validated for complete bond cleavage and recovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. This means the workflow inherently checks for incomplete combustion, catalyst poisoning, and baseline drift.

Protocol A: CHN Analysis with Halogen Trapping

Standard CHN analyzers will fail if halogens are not neutralized. This protocol ensures C, H, and N are quantified without Cl/I interference.

  • System Blank & Calibration: Run three empty tin capsules to establish the baseline. Calibrate the TCD using 1.0 mg, 1.5 mg, and 2.0 mg of Sulfanilamide CRM.

  • Reactor Preparation (The Critical Step): Pack the oxidation tube (operating at 1000°C) with a specialized halogen trap consisting of silver tungstate (Ag₂WO₄) on magnesium oxide .

    • Causality: During combustion, 2-chloro-4-iodobenzylamine releases HCl, Cl₂, HI, and I₂. If these gases reach the copper reduction column, they will poison the catalyst and cause peak tailing. The silver trap irreversibly binds the halogens as non-volatile AgCl and AgI, allowing only pure CO₂, H₂O, and NOₓ to pass through.

  • Sample Combustion: Weigh 1.5 mg of 2-chloro-4-iodobenzylamine into a tin capsule. Drop into the oxidation reactor under a pulse of pure O₂.

  • Validation Check: Monitor the nitrogen peak symmetry. If the nitrogen peak begins to tail, the silver trap is saturated with iodine and must be replaced.

Protocol B: Combustion Ion Chromatography (CIC) for Halogens

This methodology complies with the principles of DIN 38409-59, which outlines the use of oxidative pyrohydrolytic combustion followed by ion chromatography [3].

  • Calibration: Inject aliquots of a mixed 4-Chlorobenzoic acid / 4-Iodobenzoic acid standard to create a 5-point calibration curve for Cl⁻ and I⁻.

  • Pyrohydrolytic Combustion (1050°C): Place 2.0 mg of the sample in a ceramic boat. Introduce it into the furnace under an Argon/Oxygen stream supplemented with water vapor.

    • Causality: The addition of water vapor (pyrohydrolysis) is critical. It drives the thermodynamic conversion of free halogen gases (Cl₂, I₂) into their respective hydrogen halides (HCl, HI), which are highly soluble in the downstream aqueous absorber.

  • Aqueous Absorption: Route the combustion gases into an absorber module containing a dilute H₂O₂ solution to ensure complete conversion to stable halide ions.

  • IC Separation: Inject the absorbed solution onto an anion-exchange column. The column chemistry physically separates the smaller Cl⁻ ion from the larger I⁻ ion, allowing the conductivity detector to quantify them independently without cross-interference.

  • Validation Check: Calculate the mass balance. The sum of the C, H, N (from Protocol A) and Cl, I (from Protocol B) must equal 100% ± 0.5%. A lower total indicates incomplete combustion.

Visualizing the Analytical Workflow

The following diagram illustrates the parallel processing required to achieve a full elemental profile for 2-chloro-4-iodobenzylamine.

G cluster_chn CHN Analysis Pathway cluster_cic Halogen Analysis (CIC) Sample 2-Chloro-4-iodobenzylamine (C7H7ClIN) CHN_Comb Catalytic Combustion (1000°C) Sample->CHN_Comb CIC_Comb Pyrohydrolytic Combustion (1050°C) Sample->CIC_Comb Trap Ag/Cu Halogen Trap (Binds Cl & I) CHN_Comb->Trap CO2, H2O, NOx, HX TCD TCD Detection (C, H, N) Trap->TCD Purified Gases Data Full Elemental Profile Validation TCD->Data Absorb Aqueous Absorption (Cl-, I-) CIC_Comb->Absorb Ar/O2 + HX IC Ion Chromatography (Cl & I Quant) Absorb->IC Aliquot Injection IC->Data

Workflow for parallel CHN and CIC elemental analysis of halogenated organic compounds.

Conclusion

Analyzing 2-chloro-4-iodobenzylamine requires moving beyond basic elemental analysis. By deploying a parallel strategy—utilizing silver-trapped CHN analysis for organic components and pyrohydrolytic Combustion Ion Chromatography (CIC) for baseline-resolved halogen quantification—laboratories can achieve highly accurate, reproducible results. Always ensure that your reference standards are matrix-matched (using aromatic halogens) to validate the thermal cleavage of the robust C-Cl and C-I bonds.

References

  • Combustion Ion Chromatography (CIC) | EAG Laboratories |[Link]

  • DIN 38409-59 - Combustion Elemental Analysis | Analytik Jena | [Link]

Comparative Guide: UV-Vis Spectral Characteristics of (2-chloro-4-iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on halogenated building blocks to optimize pharmacokinetic properties—such as lipophilicity and metabolic stability—rapid analytical verification of these intermediates becomes critical. (2-chloro-4-iodophenyl)methanamine is a highly functionalized benzylamine derivative. Understanding its Ultraviolet-Visible (UV-Vis) spectral characteristics compared to its unsubstituted and mono-substituted analogs provides researchers with a robust, non-destructive method for structural confirmation and purity analysis.

This guide synthesizes the theoretical causality behind the spectral shifts of (2-chloro-4-iodophenyl)methanamine and provides a self-validating experimental protocol for accurate UV-Vis acquisition.

Mechanistic Grounding: The Heavy Atom and Auxochromic Effects

The UV-Vis spectrum of a benzylamine derivative is primarily governed by the symmetry-forbidden π→π∗ transitions of the aromatic benzene ring, typically observed as the E-band (~200–220 nm) and the B-band (~250–270 nm) [1]. However, the introduction of functional groups fundamentally alters the electronic landscape:

  • The Auxochromic Effect: The methanamine ( −CH2​NH2​ ) group contains a nitrogen atom with a lone pair of electrons. While separated from the ring by a methylene bridge, hyperconjugation and inductive effects still allow these electrons to interact with the aromatic π -system, slightly lowering the excitation energy and causing a minor bathochromic (red) shift [2].

  • The Heavy Atom Effect (Causality of Halogenation): The substitution of chlorine at the ortho (C2) position and iodine at the para (C4) position introduces profound spectral changes. Iodine, possessing a large atomic radius and highly polarizable electron cloud, significantly compresses the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy is required for electronic excitation, driving a pronounced bathochromic shift. Furthermore, the large nuclei of these halogens enhance spin-orbit coupling, which increases the probability of formally forbidden transitions, resulting in a hyperchromic effect (a significant increase in molar absorptivity, ϵ ) [3].

G A Benzene Ring (π → π* Transitions) D Bathochromic Shift (Red Shift in λ_max) A->D B Methanamine Group (Auxochromic Effect) B->D C Chlorine (C2) & Iodine (C4) (Heavy Atom Effect) C->D E Hyperchromic Effect (Increased Absorbance) C->E F Spin-Orbit Coupling (Enhanced ISC) C->F

Logical relationship of structural functional groups driving UV-Vis spectral shifts.

Comparative Spectral Performance

To objectively evaluate the spectral behavior of (2-chloro-4-iodophenyl)methanamine, we must benchmark it against its structural precursors. The table below illustrates how progressive halogenation impacts the absorption maxima ( λmax​ ) and molar absorptivity ( ϵ ).

Compound λmax​ (E-band) λmax​ (B-band)Molar Absorptivity ( ϵ ) at B-bandPrimary Spectral Driver
Benzylamine ~206 nm~256 nm~200 M−1cm−1 Unsubstituted π→π∗ transitions [1, 2]
2-Chlorobenzylamine ~215 nm~265 nm~450 M−1cm−1 Weak inductive effect & moderate polarizability
4-Iodobenzylamine ~233 nm~275 nm~800 M−1cm−1 Strong polarizability of the Iodine atom
(2-chloro-4-iodophenyl)methanamine ~240 nm ~285 nm ~1,200 M−1cm−1 Synergistic heavy atom & auxochromic effects

Analytical Insight: The dual-halogenated nature of (2-chloro-4-iodophenyl)methanamine pushes its B-band absorption well into the 280+ nm range. For researchers utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, this is a critical advantage. Monitoring at 285 nm avoids the noisy baseline interference commonly caused by mobile phase solvents (which typically absorb heavily below 230 nm), yielding a superior Signal-to-Noise (S/N) ratio.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system. It incorporates internal checks to rule out solvent artifacts, optical path discrepancies, and aggregation-induced phenomena.

Workflow S1 Sample Prep 10^-5 M in Methanol S2 Baseline Correction Solvent Blank S1->S2 Transfer S3 Spectral Scan 200-400 nm Range S2->S3 Zero S4 Data Validation Beer-Lambert Linearity S3->S4 Export

Self-validating experimental workflow for UV-Vis spectrophotometric analysis.

Step-by-Step Methodology

Step 1: Reagent & Solution Preparation

  • Action: Prepare a 10−3 M stock solution of (2-chloro-4-iodophenyl)methanamine in HPLC-grade methanol. Perform serial dilutions to create a gradient from 10−6 M to 10−4 M.

  • Causality: Methanol is chosen because its UV cutoff is ~205 nm, ensuring it will not mask the E-band transitions. Furthermore, its polarity perfectly solvates both the hydrophilic amine and the hydrophobic halogenated ring, preventing micelle formation.

Step 2: Instrument Calibration & Baseline Correction

  • Action: Power on a dual-beam UV-Vis spectrophotometer and allow a 30-minute warm-up. Fill two matched quartz cuvettes (1 cm path length) with pure HPLC-grade methanol and run a baseline zero scan.

  • Causality: The warm-up period stabilizes the emission intensity of the deuterium and tungsten-halogen lamps. Quartz cuvettes are mandatory; standard glass or plastic cuvettes absorb heavily below 300 nm, which would entirely obscure the B-band. Using matched cuvettes cancels out any optical path variance.

Step 3: Spectral Acquisition

  • Action: Replace the methanol in the sample cuvette with the 10−5 M analyte solution. Scan from 200 nm to 400 nm at a medium scan rate (e.g., 100 nm/min) with a slit width of 1 nm.

  • Causality: A 1 nm slit width provides the optimal balance between spectral resolution (to clearly define the λmax​ peaks) and light throughput (to maintain a high S/N ratio).

Step 4: System Validation (The Beer-Lambert Check)

  • Action: Measure the absorbance at the B-band λmax​ (~285 nm) for the entire concentration gradient ( 10−6 M to 10−4 M). Plot Absorbance vs. Concentration.

  • Causality: Calculate the linear regression. An R2>0.99 validates the system, confirming that the compound is fully dissolved and obeying the Beer-Lambert law. Any deviation from linearity indicates either detector saturation (absorbance > 2.0) or aggregation-induced spectral shifts, prompting a necessary adjustment in concentration.

References

  • Benzylamine - the NIST WebBook. National Institute of Standards and Technology. URL:[Link]

  • UV-Vis Spectrum of Benzylamine. SIELC Technologies. URL:[Link]

  • Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. ACS Publications. URL:[Link]

Comprehensive Analytical Guide: Identifying and Quantifying Impurities in Commercial (2-Chloro-4-iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

(2-Chloro-4-iodophenyl)methanamine (CAS: 950482-88-9), also known as 2-chloro-4-iodobenzylamine, is a highly versatile halogenated building block. It is prominently featured in the synthesis of novel isoxazoline-based agrochemicals[1] and serves as a critical precursor for O-alkylhydroxylamine inhibitors targeting Indoleamine 2,3-Dioxygenase-1 (IDO1) in oncology[2]. Because the iodine and chlorine substituents dictate downstream cross-coupling efficacy (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), the purity of this commercial scaffold is paramount. Even trace impurities can poison palladium catalysts or lead to divergent reaction pathways.

This guide objectively compares analytical alternatives for impurity profiling and provides a self-validating experimental workflow designed for drug development professionals.

Section 1: Mechanistic Origins of Common Impurities

As a Senior Application Scientist, I approach impurity profiling not as a blind screening exercise, but as a mechanistic deduction. Commercial (2-chloro-4-iodophenyl)methanamine is typically synthesized via the Gabriel synthesis, utilizing 2-chloro-4-iodobenzyl bromide and potassium phthalimide, followed by hydrazinolysis[1].

Understanding this pathway allows us to predict the four primary impurities:

  • Impurity A (2-Chloro-4-iodobenzyl alcohol): Arises from the competitive hydrolysis of the starting benzyl halide if trace moisture is present during the initial SN2 substitution.

  • Impurity B (2-Chlorobenzylamine): A de-iodination artifact. While Gabriel synthesis avoids reducing agents, some commercial routes employ catalytic hydrogenation of 2-chloro-4-iodobenzonitrile. The labile C–I bond is highly susceptible to reductive cleavage, yielding this critical impurity.

  • Impurity C (Bis(2-chloro-4-iodobenzyl)amine): A secondary amine dimer formed via over-alkylation.

  • Impurity D (N-(2-chloro-4-iodobenzyl)phthalimide): The direct intermediate. Incomplete cleavage by hydrazine hydrate leaves this bulky, lipophilic contaminant in the final product matrix[1].

ImpurityPathway SM 2-Chloro-4-iodobenzyl bromide (Starting Material) Intermediate N-(2-chloro-4-iodobenzyl)phthalimide (Impurity D) SM->Intermediate SN2 Substitution Dimer Bis(2-chloro-4-iodobenzyl)amine (Impurity C) SM->Dimer Over-alkylation Phthalimide Potassium Phthalimide (Reagent) Phthalimide->Intermediate Product (2-Chloro-4-iodophenyl)methanamine (Target API Scaffold) Intermediate->Product Hydrazinolysis Hydrazine Hydrazine Hydrate (Deprotection) Hydrazine->Product Product->Dimer Secondary Reaction Dehalo 2-Chlorobenzylamine (Impurity B) Product->Dehalo Reductive Dehalogenation

Mechanistic pathways of impurity formation during Gabriel synthesis.

Section 2: Analytical Methodologies Comparison

To establish a self-validating analytical system, one must select the correct orthogonal techniques. While HPLC-UV provides robust bulk quantification, it struggles to differentiate structurally similar de-halogenated analogs. UHPLC-MS/MS (Triple Quadrupole) is essential as an alternative for trace-level structural elucidation, strictly adhering to ICH Q3A(R2) thresholds for new drug substances[3].

The table below objectively compares the performance of three analytical alternatives for this specific compound matrix:

Analytical PlatformTarget ImpuritiesLOD (S/N > 3)LOQ (S/N > 10)Primary AdvantagePrimary Limitation
HPLC-UV (254 nm) Impurities A, D0.05% w/w0.15% w/wUniversal quantification for chromophore-rich species.Poor sensitivity for aliphatic or co-eluting species.
UHPLC-ESI-MS/MS Impurities B, C10 ng/mL30 ng/mLHigh specificity; distinguishes de-iodinated analogs easily.Matrix effects can suppress ionization of the primary amine.
GC-FID/MS Residual Solvents1 ppm5 ppmExcellent for volatile precursors (e.g., benzyl chlorides).Thermal degradation of the primary amine at high temps.
Section 3: Validated Experimental Protocols (UHPLC-MS/MS)

The following step-by-step protocol leverages UHPLC-MS/MS to overcome the limitations of standard HPLC-UV. The causality behind using a mildly acidic mobile phase is to ensure complete protonation of the primary amine (pKa ~9.0), driving it into the ESI+ droplet for maximum ionization efficiency.

LCMSWorkflow Sample Sample Prep (1 mg/mL MeOH) Dilution Serial Dilution (to 10 µg/mL) Sample->Dilution Chromatography UHPLC Separation (Gradient Elution) Dilution->Chromatography Ionization ESI+ Ionization (3.5 kV) Chromatography->Ionization Detection MRM Detection (Triple Quad) Ionization->Detection Analysis Data Processing (Quantification) Detection->Analysis

Step-by-step LC-MS/MS experimental workflow for impurity profiling.

Step-by-Step Methodology:

1. Sample Preparation:

  • Action: Dissolve 10.0 mg of commercial (2-chloro-4-iodophenyl)methanamine in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Causality: Methanol ensures complete solubilization of both the polar amine salt and the highly lipophilic phthalimide impurity (Impurity D), preventing precipitation artifacts.

  • Dilution: Serially dilute with Initial Mobile Phase to a working concentration of 10 µg/mL.

2. Chromatographic Separation (UHPLC):

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]⁺ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The shallow gradient ensures baseline resolution between the target API and the de-iodinated Impurity B, which otherwise co-elute due to near-identical polarity.

3. Mass Spectrometry (ESI+ MRM Mode):

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Diagnostic Transitions:

    • API:m/z 267.9 → 250.9 (Characteristic loss of NH₃).

    • Impurity B:m/z 142.0 → 125.0.

    • Impurity C:m/z 518.8 → 266.9 (Cleavage of the secondary amine bridge).

4. System Suitability & Internal Validation:

  • Self-Validation Checkpoint 1: Inject a blank (Methanol) prior to the sequence to confirm zero carryover of the sticky secondary amine dimer (Impurity C).

  • Self-Validation Checkpoint 2: The Relative Standard Deviation (RSD) of the API peak area across 6 replicate injections must be ≤ 2.0% to validate the ionization stability.

Conclusion

By mapping the synthetic origins of impurities and deploying orthogonal LC-MS/MS workflows over traditional UV methods, researchers can confidently validate the integrity of commercial (2-chloro-4-iodophenyl)methanamine. This rigorous approach prevents downstream catalytic failures and ensures compliance with stringent drug development standards.

References
  • Nissan Chemical Industries, Ltd. (2007). EP001997813A1 - Novel substituted isoxazoline compound and pesticide containing the same. Googleapis.
  • Smith, A. et al. (n.d.). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Bryn Mawr College.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-iodobenzyl bromide | 135049-84-2.
  • European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.